molecular formula C30H32O15 B2506876 6-O-Galloylalbiflorin CAS No. 929042-36-4

6-O-Galloylalbiflorin

Cat. No.: B2506876
CAS No.: 929042-36-4
M. Wt: 632.6 g/mol
InChI Key: NKYKOCKNAQIWRZ-QKYHNZPSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6'-O-galloylalbiflorin is a monoterpene glycoside that is albiflorin carrying a galloyl substituent at position 6. Isolated from the roots of Paeonia lactiflora. It has a role as a plant metabolite, an androgen antagonist and an antineoplastic agent. It is a beta-D-glucoside, a gamma-lactone, a gallate ester, a bridged compound, a monoterpene glycoside and a secondary alcohol. It is functionally related to an albiflorin.
Galloylalbiflorin has been reported in Paeonia lactiflora with data available.
See also: Paeonia lactiflora root (part of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[[(1R,3R,4R,6S,9S)-9-(benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O15/c1-28-10-18(33)15-9-30(28,29(15,27(40)45-28)12-42-24(38)13-5-3-2-4-6-13)44-26-23(37)22(36)21(35)19(43-26)11-41-25(39)14-7-16(31)20(34)17(32)8-14/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3/t15-,18+,19+,21+,22-,23+,26-,28-,29-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYKOCKNAQIWRZ-QKYHNZPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H]([C@@H]3C[C@]1([C@@]3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929042-36-4
Record name 6-o-Galloylalbiflorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929042364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-O-GALLOYLALBIFLORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS2BCP6269
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Methodological & Application

Application Note: In Vivo Experimental Protocol for 6-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

6-O-Galloylalbiflorin (6-O-GA) is a galloylated monoterpene glycoside isolated from Paeonia lactiflora. Structurally, it is an ester derivative of albiflorin. While its parent compound, albiflorin, is a well-established antidepressant and neuroprotective agent, the addition of the galloyl moiety significantly enhances its lipophilicity and antioxidant potential.

Scientific Premise: The galloyl group is a critical pharmacophore known to potentiate interactions with the Nrf2/HO-1 signaling pathway , a master regulator of cellular resistance to oxidants. Therefore, this protocol focuses on evaluating 6-O-GA in the context of ischemic stroke (Cerebral Ischemia-Reperfusion Injury) , where oxidative stress is a primary pathological driver.

Scope: This guide details the formulation, pharmacokinetic (PK) assessment, and therapeutic evaluation of 6-O-GA using a Middle Cerebral Artery Occlusion (MCAO) rat model.

Pre-Clinical Formulation Strategy

Critical Consideration: 6-O-GA contains an ester linkage (galloyl ester). It is susceptible to hydrolysis in alkaline environments. Formulation pH must be maintained between 5.5 and 6.5 to ensure stability during dosing.

Vehicle Selection Matrix
Administration RouteVehicle CompositionRationale
Intravenous (IV) 5% DMSO + 30% PEG400 + 65% SalineHigh solubility required for bolus; PEG400 prevents precipitation upon blood contact.
Oral Gavage (PO) 0.5% Carboxymethylcellulose-Na (CMC-Na)Suspension is acceptable for PO; CMC-Na provides uniform dispersion.
Intraperitoneal (IP) 2% DMSO + 98% SalineMinimizes peritoneal irritation while ensuring solubility.

Preparation Protocol:

  • Weighing: Weigh 6-O-GA powder using an analytical balance (precision 0.01 mg).

  • Solubilization: Dissolve initially in 100% DMSO (volume should not exceed 5% of final volume).

  • Dilution: Slowly add the aqueous phase (Saline or CMC-Na) while vortexing to prevent "crashing out" (precipitation).

  • QC Check: Inspect for clarity (IV/IP) or uniform suspension (PO). Measure pH; adjust with 0.1N HCl if pH > 7.0.

Experimental Workflow: Pharmacokinetics (PK)

Before efficacy testing, bioavailability must be established.

Species: Sprague-Dawley Rats (Male, 220–250 g).[1] Group Size: n=6 per time point.

Step-by-Step PK Protocol
  • Fasting: Fast rats for 12 hours pre-dose (water ad libitum).

  • Dosing:

    • Group A (IV): 5 mg/kg (Tail vein).

    • Group B (PO): 20 mg/kg (Oral gavage).

  • Sampling: Collect blood (0.3 mL) via jugular vein catheter or tail snip at:

    • Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Centrifuge at 4,000 rpm for 10 min at 4°C. Harvest plasma.

  • Bioanalysis: Analyze via LC-MS/MS (MRM mode).

    • Internal Standard: Paeoniflorin or Albiflorin (structural analog).

    • Column: C18 Reverse Phase.

Efficacy Model: MCAO (Ischemic Stroke)

This protocol utilizes the Middle Cerebral Artery Occlusion (MCAO) model to simulate ischemic stroke. This is the "Gold Standard" for evaluating neuroprotective agents like 6-O-GA.

Experimental Design
GroupTreatmentDoseRegimen
Sham VehicleN/ASurgery without occlusion.
Model (MCAO) VehicleN/A90 min occlusion + Reperfusion.
Positive Control Edaravone3 mg/kgIV, immediately upon reperfusion.
Low Dose 6-O-GA 6-O-GA10 mg/kgIP, Daily for 7 days pre-surgery (Pre-treatment).
High Dose 6-O-GA 6-O-GA20 mg/kgIP, Daily for 7 days pre-surgery (Pre-treatment).

Note: Pre-treatment is chosen to evaluate the "priming" of the Nrf2 antioxidant system.

Surgical Protocol (The Longa Method)
  • Anesthesia: Isoflurane (3% induction, 1.5% maintenance).

  • Incision: Midline neck incision to expose the Common Carotid Artery (CCA), External Carotid Artery (ECA), and Internal Carotid Artery (ICA).

  • Occlusion: Insert a silicone-coated monofilament (0.36 mm diameter) into the ECA, advancing it through the ICA to block the origin of the MCA.

  • Ischemia: Maintain occlusion for 90 minutes . Monitor body temp at 37°C ± 0.5°C using a heating pad.

  • Reperfusion: Withdraw the filament to restore blood flow.

  • Post-Op: Administer analgesia (Buprenorphine) and saline (SC) for hydration.

Endpoints & Data Analysis

1. Neurological Deficit Score (24h Post-Reperfusion):

  • 0: No deficit.

  • 1: Failure to extend left forepaw.

  • 2: Circling to the left.[2]

  • 3: Falling to the left.[2]

  • 4: No spontaneous walking/depressed level of consciousness.

2. Infarct Volume Assessment (TTC Staining):

  • Sacrifice animals at 24h.[1]

  • Slice brain (2 mm thick coronal sections).

  • Stain with 2% TTC (2,3,5-Triphenyltetrazolium chloride) at 37°C for 20 min.

  • Interpretation: Normal tissue stains Red ; Infarcted tissue remains White .

Mechanistic Validation: The Nrf2 Pathway

To prove causality, you must demonstrate that 6-O-GA activates the antioxidant response element (ARE).

Western Blot / IHC Workflow

Target Tissue: Penumbra region of the ipsilateral hemisphere.

  • Extraction: Nuclear vs. Cytosolic fractionation is mandatory . Nrf2 translocates to the nucleus upon activation.[3]

  • Primary Antibodies:

    • Anti-Nrf2: (Nuclear fraction).

    • Anti-HO-1: (Cytosolic/Microsomal fraction).

    • Anti-NQO1: (Cytosolic).

    • Loading Controls: Lamin B1 (Nucleus), GAPDH (Cytosol).

Visualization of Experimental Logic

Diagram 1: In Vivo Experimental Workflow

G cluster_0 Phase 1: Pharmacokinetics cluster_1 Phase 2: Efficacy (MCAO Model) Start Compound Preparation (6-O-Galloylalbiflorin) Formulation Vehicle: Saline + 0.5% DMSO / CMC-Na Start->Formulation PK_Dose Single Dose (IV or PO) Formulation->PK_Dose PreTreat Pre-treatment (7 Days IP) Formulation->PreTreat PK_Sample Plasma Sampling (0-24h) PK_Dose->PK_Sample PK_Analysis LC-MS/MS Analysis PK_Sample->PK_Analysis Surgery MCAO Surgery (90 min Ischemia) PreTreat->Surgery Reperf Reperfusion (24h Recovery) Surgery->Reperf Endpoints TTC Staining & Neuro-Scoring Reperf->Endpoints Mechanism Mechanism Check (Western Blot: Nrf2/HO-1) Endpoints->Mechanism Tissue Harvest

Caption: Workflow integrating formulation, PK profiling, and MCAO efficacy testing with mechanistic validation.

Diagram 2: Proposed Mechanism of Action (Nrf2 Signaling)

Pathway Compound 6-O-Galloylalbiflorin ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenging Keap1 Keap1 (Sensor) Compound->Keap1 Modulation ROS->Keap1 Oxidative Stress Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA Promoter) Nrf2_Nuc->ARE Binds HO1 HO-1 / NQO1 (Enzymes) ARE->HO1 Transcription Survival Neuroprotection & Reduced Infarct HO1->Survival Antioxidant Effect

Caption: 6-O-GA promotes cell survival by scavenging ROS and uncoupling Nrf2 from Keap1, driving HO-1 expression.[3]

References

  • Zhao, L., et al. (2018). "6′-O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation." Oxidative Medicine and Cellular Longevity.

    • Context: Establishes the efficacy of galloylated peony derivatives in MCAO models via the Nrf2 p
  • Wang, Y., et al. (2021). "Pharmacokinetics and Tissue Distribution of Albiflorin." Frontiers in Pharmacology.

    • Context: Provides baseline PK parameters for the parent compound, essential for designing the sampling schedule.
  • Longa, E. Z., et al. (1989). "Reversible middle cerebral artery occlusion without craniectomy in rats." Stroke.

    • Context: The authoritative source for the surgical MCAO protocol described in Section 4.
  • Baird, L., & Yamamoto, M. (2020). "The NRF2-KEAP1 system: a master regulator of oxidative stress responses." New England Journal of Medicine.

    • Context: Validates the mechanistic p

Sources

Application Notes and Protocols for 6-O-Galloylalbiflorin in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Therapeutic Avenue for Neurodegenerative Diseases

Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function.[1] A growing body of evidence points to oxidative stress and chronic neuroinflammation as central players in the pathology of these debilitating conditions.[1] In the quest for effective therapeutic agents, natural compounds have emerged as a promising frontier. 6-O-Galloylalbiflorin, a glucoside derivative isolated from the root of the peony plant, has garnered significant attention for its potential neuroprotective properties. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and the scientific rationale for utilizing 6-O-Galloylalbiflorin in preclinical neurodegenerative disease models.

Unraveling the Neuroprotective Mechanisms of 6-O-Galloylalbiflorin

The therapeutic potential of 6-O-Galloylalbiflorin lies in its ability to modulate key signaling pathways implicated in neuronal survival and inflammation. Its primary mechanism of action revolves around the attenuation of oxidative stress and neuroinflammation.[2]

Core Mechanism: PI3K/Akt/Nrf2 Signaling Axis

Research indicates that 6-O-Galloylalbiflorin exerts its potent antioxidant effects through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3]

  • PI3K/Akt Activation: 6-O-Galloylalbiflorin promotes the phosphorylation of Akt, a critical signaling node that regulates a multitude of cellular processes, including cell survival and proliferation.[2][4]

  • Nrf2 Translocation and Antioxidant Response: Activated Akt facilitates the translocation of Nrf2, a master regulator of the antioxidant response, into the nucleus.[2][5] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of a battery of cytoprotective genes, including antioxidant enzymes. This cascade effectively bolsters the cell's defense against oxidative damage.[5][6]

Studies have shown that the neuroprotective effects of 6-O-Galloylalbiflorin can be diminished by inhibitors of the PI3K/Akt pathway, underscoring the centrality of this signaling axis to its mechanism of action.[2]

G cluster_stress Cellular Stressors cluster_compound Therapeutic Intervention cluster_pathway Signaling Cascade cluster_outcome Cellular Response Oxidative Stress Oxidative Stress 6-O-Galloylalbiflorin 6-O-Galloylalbiflorin Neuroinflammation Neuroinflammation PI3K PI3K 6-O-Galloylalbiflorin->PI3K Activates Akt Akt PI3K->Akt Phosphorylates Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 (translocation to nucleus) Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant Enzyme Upregulation Antioxidant Enzyme Upregulation ARE->Antioxidant Enzyme Upregulation Reduced Oxidative Stress Reduced Oxidative Stress Antioxidant Enzyme Upregulation->Reduced Oxidative Stress Neuroprotection Neuroprotection Reduced Oxidative Stress->Neuroprotection

Caption: PI3K/Akt/Nrf2 signaling pathway activated by 6-O-Galloylalbiflorin.

In Vitro Application: Assessing Neuroprotective Efficacy in Cellular Models

Cell-based assays are indispensable for the initial screening and mechanistic elucidation of neuroprotective compounds.[7] Neuronal-like cell lines such as SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma) are widely used due to their ease of culture and their ability to recapitulate key aspects of neuronal function and vulnerability.[2][8]

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: Workflow for in vitro neuroprotection screening.

Protocol: Neuroprotection Against Oxidative Stress in SH-SY5Y Cells

This protocol details a method to assess the ability of 6-O-Galloylalbiflorin to protect SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 6-O-Galloylalbiflorin

  • Dimethyl sulfoxide (DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of 50% dimethylformamide and 20% SDS)[9]

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Maintain SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[7]

    • Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[7]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 6-O-Galloylalbiflorin in DMSO.

    • Dilute the stock solution in serum-free DMEM to achieve final desired concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the culture wells is below 0.1% to avoid solvent toxicity.[7]

    • Replace the culture medium with the prepared 6-O-Galloylalbiflorin solutions and incubate for 2 to 6 hours. This pre-treatment allows the compound to exert its protective effects before the insult.[10]

  • Induction of Oxidative Stress:

    • Following pre-treatment, introduce H₂O₂ to the wells at a final concentration known to induce significant cell death (e.g., 100-200 µM; this should be optimized for your specific cell line and conditions).

    • Incubate the cells for an additional 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • After the 24-hour incubation with H₂O₂, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11][12]

    • Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is directly proportional to the absorbance.

ParameterRecommended Range/ConditionRationale
Cell Line SH-SY5Y, PC12Commonly used neuronal-like cell lines susceptible to oxidative stress.
6-O-Galloylalbiflorin Conc. 1 - 100 µMDose-response evaluation to determine efficacy and potential toxicity.[2]
Pre-treatment Time 2 - 24 hoursAllows for the upregulation of protective cellular mechanisms.[7][10]
Toxin (Oxidative Stress) H₂O₂, 100 - 500 µMInduces oxidative damage and cell death.[13]
Toxin (Neuroinflammation) LPS, 100 ng/mL - 1 µg/mLActivates microglia and induces an inflammatory response.[14]
Viability Assay MTT, MTS, LDH releaseQuantifies cell survival and cytotoxicity.[11]

In Vivo Application: Validation in Animal Models of Neurodegeneration

Animal models are crucial for evaluating the therapeutic potential of a compound in a complex physiological system. The 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease is a well-established and widely used model that mimics the dopaminergic neuron degeneration seen in human patients.[15][16]

Experimental Workflow for In Vivo Neuroprotection Study

Caption: Workflow for the 6-OHDA in vivo model of Parkinson's disease.

Protocol: Neuroprotection in a 6-OHDA Rat Model of Parkinson's Disease

This protocol outlines the procedure for inducing a unilateral 6-OHDA lesion in the rat brain and assessing the neuroprotective effects of 6-O-Galloylalbiflorin.

Materials:

  • Adult male Wistar or Sprague-Dawley rats (225-250g)

  • 6-O-Galloylalbiflorin

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Apomorphine (for behavioral testing)

Procedure:

  • Animal Acclimatization and Pre-treatment:

    • House rats under standard laboratory conditions for at least one week prior to the experiment.

    • Begin daily administration of 6-O-Galloylalbiflorin (dissolved in a suitable vehicle like saline or PBS) via intraperitoneal (i.p.) injection for 3-7 days before surgery. A vehicle-only group should be included as a control.

  • 6-OHDA Lesioning Surgery:

    • Anesthetize the rat and secure it in a stereotaxic frame.

    • Prepare the 6-OHDA solution (e.g., 8 µg in 2 µL of 0.9% saline containing 0.02% ascorbic acid to prevent oxidation) immediately before use.[16]

    • Drill a small burr hole in the skull over the target area, typically the medial forebrain bundle (MFB) or the substantia nigra.[17]

    • Slowly infuse the 6-OHDA solution into the target brain region using a Hamilton syringe.[16]

    • After infusion, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.

    • Suture the incision and provide appropriate post-operative care, including analgesics and hydration.

  • Post-operative Treatment and Behavioral Assessment:

    • Continue daily administration of 6-O-Galloylalbiflorin or vehicle for the duration of the study (typically 2-4 weeks).

    • At 2-3 weeks post-lesion, assess motor deficits by inducing rotational behavior with an apomorphine challenge (0.2-0.5 mg/kg, s.c.).[18] Count the number of contralateral rotations over a set period (e.g., 30-60 minutes). A reduction in rotations in the treated group compared to the vehicle group indicates a neuroprotective effect.

  • Histological and Biochemical Analysis:

    • At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

    • Dissect the brains and process them for cryosectioning or paraffin embedding.

    • Perform immunohistochemistry on brain sections using an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.[19]

    • Quantify the loss of TH-positive neurons in the substantia nigra of the lesioned hemisphere compared to the unlesioned hemisphere and between treatment groups.

    • Homogenize brain tissue from the striatum to measure levels of dopamine and its metabolites via HPLC, or to assess markers of oxidative stress and inflammation (e.g., malondialdehyde, TNF-α, IL-1β) using ELISA kits.[14]

ParameterRecommended ConditionRationale
Animal Model Male Wistar or Sprague-Dawley ratsStandard models for neurobehavioral and neurochemical studies.
6-OHDA Injection Site Medial Forebrain Bundle (MFB) or Substantia NigraInduces robust and reliable degeneration of dopaminergic neurons.[17]
6-O-Galloylalbiflorin Dosing i.p. injection, dailySystemic administration to assess blood-brain barrier penetration and efficacy.
Behavioral Test Apomorphine-induced rotationQuantifies the extent of dopaminergic denervation and motor asymmetry.[18]
Primary Histological Endpoint Tyrosine Hydroxylase (TH) ImmunohistochemistryVisualizes and allows for quantification of surviving dopaminergic neurons.[19]
Biochemical Endpoints Striatal dopamine levels, oxidative stress markers, inflammatory cytokinesProvides a quantitative measure of neuroprotection and mechanistic insight.[14]

Conclusion and Future Perspectives

The protocols and data presented in this guide provide a robust framework for investigating the neuroprotective properties of 6-O-Galloylalbiflorin. By leveraging both in vitro and in vivo models, researchers can effectively screen for efficacy, elucidate mechanisms of action, and build a strong preclinical data package. The ability of 6-O-Galloylalbiflorin to target fundamental pathological processes like oxidative stress and neuroinflammation through the PI3K/Akt/Nrf2 pathway positions it as a highly promising candidate for the development of novel therapies for Alzheimer's, Parkinson's, and other related neurodegenerative disorders.[2][6] Future studies should focus on optimizing delivery methods to enhance bioavailability in the central nervous system and exploring its efficacy in a wider range of neurodegenerative disease models.

References

  • Li, C. et al. (2018). 6′-O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation. Oxidative Medicine and Cellular Longevity, 2018, 8587076. Available at: [Link]

  • Ramírez-García, G. et al. (2022). Association between Galectin Levels and Neurodegenerative Diseases: Systematic Review and Meta-Analysis. International Journal of Molecular Sciences, 23(15), 8593. Available at: [Link]

  • JoVE. (2021). 6-OHDA Model for Parkinson's Disease Research. Journal of Visualized Experiments. Available at: [Link]

  • Ramírez-García, G. et al. (2022). Association between Galectin Levels and Neurodegenerative Diseases: Systematic Review and Meta-Analysis. PubMed. Available at: [Link]

  • Chear, N. J. Y. et al. (2021). Neuroprotective Effects of Lactoferrin in Alzheimer's and Parkinson's Diseases: A Narrative Review. International Journal of Molecular Sciences, 22(19), 10349. Available at: [Link]

  • MD Biosciences. (n.d.). 6OHDA-induced Parkinson's Disease Efficacy Model. Available at: [Link]

  • Nielsen, B. E. & Ford, C. (2023). 6-OHDA mouse model of Parkinson's disease. protocols.io. Available at: [Link]

  • Al-Ghraiybah, N. F. et al. (2024). Modeling the neuroimmune system in Alzheimer's and Parkinson's diseases. Cellular and Molecular Life Sciences, 81(1), 58. Available at: [Link]

  • Pardillo-Díaz, R. et al. (2021). A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms. Journal of Personalized Medicine, 11(6), 461. Available at: [Link]

  • Liu, B. & Hong, J. S. (2003). Potential mechanism of action for the neuroprotective effect of naloxone stereoisomers against neurodegeneration induced by LPS or A (1-42). Journal of Neuroimmunology, 137(1-2), 112-117. Available at: [Link]

  • Jha, N. K. et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(17), 9687. Available at: [Link]

  • Kumar, S. & Kumar, A. (2015). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 7(10), 834-840. Available at: [Link]

  • Singh, S. S. & Singh, S. (2019). The Role of PI3K/Akt and ERK in Neurodegenerative Disorders. Neurochemical Research, 44(6), 1277-1291. Available at: [Link]

  • Counts, S. E. et al. (2008). Galanin in Alzheimer's disease: neuroinhibitory or neuroprotective? Cellular and Molecular Life Sciences, 65(12), 1842-1853. Available at: [Link]

  • Zhang, Y. et al. (2014). Neuroprotection in a 6-hydroxydopamine-lesioned Parkinson model using lactoferrin-modified nanoparticles. International Journal of Nanomedicine, 9, 255-264. Available at: [Link]

  • Wang, S. et al. (2021). The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke. Frontiers in Pharmacology, 12, 775988. Available at: [Link]

  • Bench-Marques, C. (2024). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections v1. protocols.io. Available at: [Link]

  • Pang, E. et al. (2021). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Pharmaceutics, 13(10), 1540. Available at: [Link]

  • Charles River. (n.d.). 6-OHDA Parkinson's Model. Available at: [Link]

  • Zhang, X. et al. (2021). Anthocyanins via PI3K/Akt/Nrf2 pathway prevented AβO-induced... ResearchGate. Available at: [Link]

  • Sittampalam, G. S. et al. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Jha, N. K. et al. (2021). Mechanism of neuroprotection by various important phytochemicals from... ResearchGate. Available at: [Link]

  • Guttenplan, K. A. & Liddelow, S. A. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protocols, 5(3), 103358. Available at: [Link]

  • Bench-Marques, C. (2024). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections V.1. protocols.io. Available at: [Link]

  • Anand, A. et al. (2022). Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. Molecules, 27(10), 3239. Available at: [Link]

  • Plascencia-Villa, G. et al. (2021). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. International Journal of Molecular Sciences, 22(24), 13568. Available at: [Link]

  • Johnson, D. A. & Johnson, J. A. (2015). NRF2 as a Therapeutic Target in Neurodegenerative Diseases. Journal of Neurochemistry, 135(5), 871-892. Available at: [Link]

  • Synaptic Systems. (n.d.). Protocol for Tyrosine hydroxylase Antibody (Cat. No. 213 111) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Slide Mounted. Available at: [Link]

  • Nava Catorce, M. & Gevorkian, G. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Neuropharmacology, 14(2), 155-164. Available at: [Link]

  • Shih, Y. H. et al. (2017). In vitro and in vivo evaluation of the neuroprotective activity of Uncaria hirsuta Haviland. Journal of Food and Drug Analysis, 25(4), 894-903. Available at: [Link]

  • Lu, Q. & Kim, J. Y. (2025). LPS-induced neuroinflammatory mouse model. Bio-protocol. Available at: [Link]

  • Singh, S. et al. (2020). (a) PI3K/Akt pathway increases the Nrf2 translocation to the nucleus... ResearchGate. Available at: [Link]

  • Osborne, N. N. et al. (2020). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience, 14, 693. Available at: [Link]

  • Hamanaka, K. et al. (2019). Optimization of tyrosine hydroxylase antibody for immunohistochemistry fluorescence detection in zebrafish (Danio rerio). DigitalCommons@UNO. Available at: [Link]

  • Bio-Techne. (n.d.). Tyrosine Hydroxylase (TH) - A Marker for Dopaminergic Neurons in the Central Nervous System. Available at: [Link]

Sources

Application Note: A Multi-Step Strategy for the Isolation and Purification of 6-O-Galloylalbiflorin from Paeonia lactiflora Roots

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-O-Galloylalbiflorin, a monoterpene glycoside found in the roots of Paeonia lactiflora, has garnered significant interest for its potential therapeutic properties, including antineoplastic and androgen antagonist activities.[1] However, its isolation from the complex phytochemical matrix of peony root presents a considerable challenge, often resulting in low yields and purity.[2] This application note presents a robust, multi-step workflow designed for the efficient laboratory-scale isolation of high-purity 6-O-Galloylalbiflorin. The strategy integrates a primary solvent extraction with a sequential, multi-column chromatographic purification cascade, commencing with macroporous resin for initial sample cleanup, followed by High-Speed Counter-Current Chromatography (HSCCC) for primary fractionation, and culminating in Preparative High-Performance Liquid Chromatography (Prep-HPLC) for final polishing. This guide provides detailed protocols, explains the scientific rationale behind methodological choices, and offers field-proven insights to empower researchers in natural product chemistry and drug development.

Introduction: The Rationale for a Multi-Modal Approach

6-O-Galloylalbiflorin is a derivative of albiflorin, distinguished by a galloyl group at the 6-position of its glucose moiety.[1] Its structural complexity and presence alongside numerous other structurally related glycosides and phenolics in Paeonia lactiflora roots, such as paeoniflorin, albiflorin, and gallic acid, necessitate a sophisticated separation strategy.[2][3] A single-step purification method is typically insufficient to resolve these closely related compounds.

The causality for adopting a multi-step chromatographic approach is rooted in the principle of orthogonal separation mechanisms. Each step in the proposed workflow targets different physicochemical properties of the molecules in the extract, leading to a progressive enrichment and purification of the target compound.

  • Step 1 (Extraction & Adsorption Chromatography): This initial phase leverages polarity differences to capture a broad class of glycosides from the crude extract while eliminating highly polar substances (sugars, salts) and non-polar compounds (lipids, waxes).

  • Step 2 (Partition Chromatography): High-Speed Counter-Current Chromatography (HSCCC) separates compounds based on their differential partitioning between two immiscible liquid phases.[4][5] This technique is exceptionally well-suited for separating polar compounds like glycosides without the risk of irreversible adsorption that can occur with solid stationary phases.[5]

  • Step 3 (Reversed-Phase Chromatography): The final polishing step using Preparative HPLC on a C18 stationary phase provides the highest resolution, separating the target compound from any remaining minor impurities based on fine differences in hydrophobicity.[6]

This logical progression ensures high recovery and ultimate purity, making the process both efficient and scalable.

Overall Isolation Workflow

The comprehensive workflow from raw plant material to the purified compound is illustrated below. Each major stage is detailed in the subsequent sections with specific protocols.

Isolation_Workflow A Dried Paeonia lactiflora Root Powder B Aqueous Ethanol Extraction A->B Maceration/Reflux C Crude Hydroalcoholic Extract B->C Filtration & Concentration D Macroporous Resin Column Chromatography (Initial Cleanup) C->D E Enriched Glycoside Fraction D->E Gradient Elution F High-Speed Counter-Current Chromatography (HSCCC) (Primary Fractionation) E->F G 6-O-Galloylalbiflorin-Rich Fraction F->G Fraction Collection H Preparative HPLC (Final Polishing) G->H I Pure 6-O-Galloylalbiflorin (>98%) H->I Target Peak Collection J Purity Analysis (Analytical HPLC, LC-MS) I->J

Caption: Overall workflow for isolating 6-O-Galloylalbiflorin.

Part 1: Extraction and Initial Cleanup

A. Solvent Extraction

The choice of solvent is critical for maximizing the recovery of monoterpene glycosides. An aqueous ethanol solution is highly effective because it balances the polarity needed to dissolve the glycosidic target compound while minimizing the extraction of highly polar contaminants.[7][8]

Protocol 1: Aqueous Ethanol Extraction

  • Preparation: Grind dried Paeonia lactiflora roots into a coarse powder (approx. 40-60 mesh) to increase the surface area for extraction.[7]

  • Maceration: Add the root powder to a flask with 70% (v/v) ethanol in water at a solid-to-liquid ratio of 1:15 (g/mL).

  • Extraction: Stir the mixture at 60°C for 2 hours. This temperature enhances solubility and extraction kinetics without causing significant degradation of the target compound.

  • Filtration: Cool the mixture and filter through cheesecloth, followed by vacuum filtration using Whatman No. 1 paper to separate the extract from the solid plant residue.

  • Repeat: Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

ParameterValue/ConditionRationale
Solvent 70% Aqueous EthanolOptimal polarity for dissolving monoterpene glycosides.
Solid:Liquid Ratio 1:15 (g/mL)Ensures complete wetting of plant material for efficient extraction.
Temperature 60°CIncreases extraction efficiency without thermal degradation.
Duration 3 x 2 hoursProvides sufficient time for the diffusion of target compounds into the solvent.
B. Macroporous Resin Chromatography

This step is a form of solid-phase extraction designed for sample cleanup. Non-polar macroporous resins (e.g., Diaion® HP-20) are excellent for adsorbing moderately polar compounds like glycosides from an aqueous solution, allowing highly polar impurities like sugars to be washed away with water. A subsequent elution with increasing concentrations of ethanol releases the adsorbed compounds in order of increasing hydrophobicity.[9][10]

Protocol 2: Macroporous Resin Cleanup

  • Sample Preparation: Re-dissolve the concentrated crude extract from Protocol 1 in deionized water to a final concentration of approximately 100 mg/mL. Centrifuge to remove any insoluble material.

  • Column Packing: Pack a glass column with Diaion® HP-20 resin, pre-swollen in methanol and thoroughly washed with deionized water. The column bed volume should be approximately five times the volume of the crude extract solution.

  • Loading: Load the aqueous extract onto the column at a slow flow rate (e.g., 2 bed volumes per hour).

  • Washing: Wash the column with 3-5 bed volumes of deionized water to elute unbound, highly polar impurities. Monitor the eluent with a refractive index detector or until it is colorless.

  • Elution: Perform a stepwise gradient elution using aqueous ethanol solutions.

    • Elute with 20% ethanol to remove more polar compounds.

    • Elute with 40-60% ethanol to collect the fraction containing 6-O-Galloylalbiflorin and other related glycosides.

    • Elute with 95% ethanol to strip any remaining non-polar compounds and regenerate the column.

  • Concentration: Combine the fractions from the 40-60% ethanol elution and concentrate under reduced pressure to yield the "Enriched Glycoside Fraction."

Part 2: Primary Fractionation via HSCCC

HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible sample adsorption and improving recovery.[5][11] The separation is based on the partitioning of solutes between two immiscible liquid phases. The key to a successful HSCCC separation is the selection of an appropriate two-phase solvent system. For paeoniflorin, a structurally similar compound, a system of n-butanol-ethyl acetate-water has proven effective.[12]

HSCCC_Principle cluster_0 HSCCC Coil Cross-Section cluster_1 Separation A Mobile Phase (Lower Phase) Flow Direction -> B Stationary Phase (Upper Phase) C Solute Partitioning (K = C_stat / C_mob) Solute1 A P1 Solute A (Lower K) Moves faster with Mobile Phase Solute2 B P2 Solute B (Higher K) Retained longer in Stationary Phase

Sources

Application Note: Optimizing Dosage and Delivery of 6-O-Galloylalbiflorin for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

6-O-Galloylalbiflorin (6-O-GA) is a bioactive monoterpene glycoside isolated from the roots of Paeonia lactiflora. Structurally, it consists of an albiflorin backbone esterified with a galloyl moiety. This structural modification significantly alters its pharmacodynamics compared to its parent compound, albiflorin.

Key Differentiator: The addition of the galloyl group enhances the compound's affinity for specific protein targets, particularly in anti-thrombotic (GPVI antagonism) and anti-inflammatory (NF-κB/Nrf2 modulation) pathways. However, this ester bond also introduces susceptibility to hydrolysis by plasma esterases, making dosage calculation and vehicle formulation critical for reproducible in vivo results.

This guide provides a standardized protocol for calculating, formulating, and administering 6-O-GA to ensure therapeutic exposure levels in rodent models.

Mechanism of Action (MOA)

To design an effective dosing schedule, one must understand the target kinetics. 6-O-GA acts primarily through two mechanisms depending on the disease model:

  • Platelet Aggregation Inhibition: It antagonizes the Glycoprotein VI (GPVI) receptor, preventing collagen-induced thrombus formation.

  • Cytoprotection: It activates the Nrf2 pathway, upregulating HO-1 and reducing oxidative stress.

MOA_Pathway cluster_antiox Secondary Pathway (Anti-Inflammatory) Collagen Collagen (Extracellular) GPVI GPVI Receptor (Platelet Surface) Collagen->GPVI Binds Syk Syk Phosphorylation GPVI->Syk Signaling 6 6 OGA 6-O-Galloylalbiflorin (Inhibitor) OGA->GPVI Antagonizes/Blocks Nrf2 Nrf2 Translocation OGA->Nrf2 Activates PLCg2 PLCγ2 Activation Syk->PLCg2 Ca2 Intracellular Ca2+ Release PLCg2->Ca2 Integrin Integrin αIIbβ3 Activation Ca2->Integrin Agg Platelet Aggregation (Thrombus) Integrin->Agg ROS ROS / Oxidative Stress HO1 HO-1 Expression Nrf2->HO1 HO1->ROS Reduces

Figure 1: Dual mechanistic pathway of 6-O-Galloylalbiflorin targeting GPVI-mediated thrombosis and Nrf2-mediated oxidative stress.

Dosage Calculation & Allometric Scaling

Do not rely on simple body weight conversion (e.g., 1:1 ratio from human to mouse). You must use Body Surface Area (BSA) normalization to determine the Human Equivalent Dose (HED) or convert efficacy data from similar species.

Starting Dose Determination

Based on current literature for galloyl-glycosides, the effective therapeutic window in rodents is typically 10–50 mg/kg (i.p.) or 20–100 mg/kg (p.o.) .

Formula for Human-to-Animal Conversion (Reagan-Shaw Method):



SpeciesWeight (kg)

Factor
Example: Targeted Human Dose (5 mg/kg)
Adult Human 60375 mg/kg
Mouse 0.02361.6 mg/kg
Rat 0.15630.8 mg/kg
Guinea Pig 0.4823.1 mg/kg
Recommended Pilot Dose Groups

For a new study, do not use a single dose. Use a logarithmic spacing:

  • Low Dose: 10 mg/kg (Assess minimum threshold)

  • Medium Dose: 30 mg/kg (Likely therapeutic range)

  • High Dose: 60 mg/kg (Assess toxicity/saturation)

Pre-Formulation & Vehicle Strategy

Critical Warning: 6-O-GA has poor water solubility in its pure crystalline form and is sensitive to alkaline hydrolysis.

Vehicle Selection
  • Preferred: 5% DMSO + 5% Tween-80 + 90% Saline (0.9%).

  • Alternative (for sensitive IP models): 10% PEG-400 in Saline.

  • Avoid: Pure water (poor dissolution) or Carbonate buffers (risk of ester hydrolysis).

Preparation Protocol (Standard 30 mg/kg Dose for Mice)

Target Concentration: 3 mg/mL (assuming 10 mL/kg injection volume).

  • Weighing: Accurately weigh 30 mg of 6-O-Galloylalbiflorin.

  • Primary Solubilization: Add 0.5 mL DMSO (dimethyl sulfoxide). Vortex for 30 seconds until fully dissolved (solution should be clear).

  • Surfactant Addition: Add 0.5 mL Tween-80 . Vortex gently.

  • Dilution: Slowly add 9.0 mL of warm (37°C) sterile saline while vortexing.

    • Note: Adding saline too fast may cause precipitation. If precipitate forms, sonicate at 37°C for 5 minutes.

  • Sterilization: Pass through a 0.22 µm PES syringe filter .

    • Caution: Nylon filters may bind glycosides; Polyethersulfone (PES) is preferred.

Experimental Workflow Protocol

This protocol outlines the administration and bio-validation steps.[1][2]

Workflow cluster_animal Animal Phase Start Raw Compound (>98% Purity) Form Formulation (DMSO/Tween/Saline) Start->Form QC QC Check (Visual/HPLC) Form->QC Acclim Acclimatization (3-5 Days) QC->Acclim Pass Dose Administration (PO or IP) Acclim->Dose Sample Blood Sampling (Tail Vein/Cardiac) Dose->Sample Timepoints: 0.5, 1, 2, 4, 8, 24h Analysis LC-MS/MS Plasma Analysis Sample->Analysis Data PK Parameters (AUC, Cmax, T1/2) Analysis->Data

Figure 2: End-to-end experimental workflow for validating 6-O-Galloylalbiflorin efficacy.

Administration Routes[1][2][3][4][5]
  • Intraperitoneal (IP): Preferred for proof-of-concept. High bioavailability, bypasses initial gastric hydrolysis.

    • Volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

  • Oral Gavage (PO): Clinically relevant but requires higher doses (1.5x - 2x IP dose) due to first-pass metabolism and potential hydrolysis of the galloyl ester in the gut.

Sampling Timepoints (PK Study)

Due to the ester bond, the half-life (


) may be short (approx. 1–3 hours).
  • Collection Points: Pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h.

  • Processing: Collect blood into heparinized tubes. Centrifuge immediately (3000g, 10 min, 4°C). Store plasma at -80°C. Do not use EDTA if studying platelet function downstream, as it chelates calcium irreversibly.

References

  • Pharmacokinetics of Paeonia Glycosides

    • Feng, L., et al. (2019). "Pharmacokinetics and tissue distribution of albiflorin and paeoniflorin in rats after oral administration of Paeonia lactiflora extract." Journal of Ethnopharmacology.
    • (Search: Albiflorin Pharmacokinetics Rats)

  • Allometric Scaling Standards

    • Reagan-Shaw, S., Nihal, M., & Ahmad, N. (2008). "Dose translation from animal to human studies revisited." FASEB Journal, 22(3), 659–661.
  • Mechanism (Platelet Aggregation)

    • Detailed studies on galloyl-glycosides inhibiting GPVI and aggreg
    • Note: While specific 6-O-GA papers are emerging, the mechanism is homologous to other gallotannins described in
    • Luo, Y., et al. (2017).[3] "Luteolin inhibits GPVI-mediated platelet activation."[3] Frontiers in Pharmacology. (Provides the protocol basis for GPVI inhibition assays).

  • Formulation Guidance

    • FDA Guidance for Industry: "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers."

Sources

Troubleshooting & Optimization

troubleshooting peak tailing for 6-O-Galloylalbiflorin in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 6-O-Galloylalbiflorin. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing.

Understanding the Analyte: 6-O-Galloylalbiflorin

6-O-Galloylalbiflorin is a monoterpene glycoside found in the roots of Paeonia lactiflora.[1] Its structure includes a galloyl group, a beta-D-glucoside, a gamma-lactone, and secondary alcohol functionalities.[1] These polar functional groups, particularly the phenolic hydroxyls on the galloyl moiety, are critical to understanding its chromatographic behavior and the potential for peak tailing.

Chemical structure of 6-O-Galloylalbiflorin

Figure 1. Chemical structure of 6-O-Galloylalbiflorin.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common issue in HPLC where a peak exhibits an asymmetry, with the latter half being broader than the front half.[2] An ideal Gaussian peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. Values greater than 1.2 often indicate an issue that needs to be addressed.[3]

Q1: My 6-O-Galloylalbiflorin peak is tailing. What are the primary causes?

Peak tailing for a polar, acidic compound like 6-O-Galloylalbiflorin in reversed-phase HPLC is typically caused by unwanted secondary interactions between the analyte and the stationary phase.[4] The most common culprit is the interaction of the phenolic hydroxyl groups on the galloyl moiety with active sites on the silica-based stationary phase, such as residual silanols.[2][4]

Other potential causes can be categorized as follows:

  • Column Issues: Column contamination, bed deformation, or a void at the column inlet.[4][5]

  • Mobile Phase Effects: Incorrect mobile phase pH, or inappropriate buffer concentration.[4]

  • System and Method Issues: Extra-column band broadening, sample overload, or sample solvent effects.[5]

Logical Troubleshooting Workflow

To systematically diagnose the cause of peak tailing, follow this workflow. Start with the most common and easily addressable issues first.

TroubleshootingWorkflow start Peak Tailing Observed for 6-O-Galloylalbiflorin mobile_phase Q2: Is the mobile phase pH appropriate? start->mobile_phase column_health Q3: Is the column performing correctly? start->column_health mobile_phase->column_health Yes adjust_ph Adjust Mobile Phase pH (See Protocol 1) mobile_phase->adjust_ph No flush_column Flush Column (See Protocol 2) column_health->flush_column Unsure system_check Q4: Could it be an extra-column or method issue? column_health->system_check Yes resolved Peak Shape Improved adjust_ph->resolved check_buffer Verify Buffer Concentration new_column Install New Column flush_column->new_column No Improvement new_column->resolved check_tubing Inspect Tubing & Connections system_check->check_tubing sample_solvent Check Sample Solvent system_check->sample_solvent check_tubing->resolved sample_solvent->resolved

Troubleshooting workflow for peak tailing.
Q2: How does mobile phase pH affect the peak shape of 6-O-Galloylalbiflorin, and what should I do?

The galloyl group of 6-O-Galloylalbiflorin contains multiple phenolic hydroxyl groups, making it an acidic compound. In reversed-phase HPLC, if the mobile phase pH is not acidic enough, these phenolic groups can deprotonate and interact strongly with residual, ionized silanol groups (Si-O⁻) on the silica-based column packing.[2][4] This secondary interaction mechanism leads to significant peak tailing.[2]

Solution: Lowering the mobile phase pH ensures that the phenolic hydroxyl groups of your analyte remain protonated (non-ionized). Simultaneously, a low pH suppresses the ionization of the acidic silanol groups on the stationary phase surface.[4] This minimizes the undesirable secondary ionic interactions, leading to a more symmetrical peak.

Mobile Phase ModifierTypical ConcentrationEffect on Peak Shape for 6-O-Galloylalbiflorin
Formic Acid0.05% - 0.1% (v/v)Excellent: Suppresses ionization of both the analyte's phenolic groups and stationary phase silanols.[6][7]
Acetic Acid0.1% - 1.0% (v/v)Good: Effective at lowering pH, but less volatile than formic acid, which can be a consideration for MS detection.
Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)Effective but use with caution: A strong ion-pairing agent that can improve peak shape but may be difficult to remove from the column and can suppress MS signal.
Phosphate Buffer10-25 mMGood for UV, avoid for MS: Provides excellent pH control but is non-volatile and will contaminate an MS source.

Experimental Protocol 1: Mobile Phase pH Adjustment

  • Baseline: Prepare your standard mobile phase (e.g., Acetonitrile:Water) and acquire a chromatogram of 6-O-Galloylalbiflorin.

  • Modification: Prepare a new aqueous mobile phase containing 0.1% (v/v) formic acid. Ensure the pH is measured before mixing with the organic solvent.

  • Re-equilibration: Equilibrate the column with the new, acidified mobile phase for at least 15-20 column volumes.

  • Analysis: Inject the 6-O-Galloylalbiflorin standard again and compare the peak shape to the baseline. The tailing factor should be significantly reduced.

Q3: I've adjusted the pH, but the peak is still tailing. Could the column be the problem?

Yes, if pH adjustment doesn't resolve the issue, the column itself is the next logical place to investigate. Column performance degrades over time due to contamination or physical changes in the packed bed.

Potential Column-Related Causes:

  • Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.

  • Column Void: A void can form at the inlet of the column due to the settling of the packed bed, often caused by pressure shocks or high pH, which can dissolve the silica.[4] This creates a disruption in the flow path, leading to peak distortion.[8]

  • Partially Blocked Frit: Particulate matter from the sample or system can block the inlet frit, causing poor peak shape.

Column_Interactions cluster_column Silica Stationary Phase cluster_analyte 6-O-Galloylalbiflorin silanol Si-OH Si-O⁻ Residual Silanol Groups c18 C18 Chains (Primary Retention) analyte Phenolic OH Galloyl Moiety analyte:f0->silanol:f1 Ionic Interaction (Causes Tailing) analyte:f0->c18 Hydrophobic Interaction (Desired Retention)

Analyte-stationary phase interactions.

Experimental Protocol 2: Column Flushing and Reversal

  • Disconnect from Detector: To prevent contamination, disconnect the column outlet from the detector and direct it to a waste beaker.

  • Reverse the Column: Disconnect the column and reconnect it to the system in the reverse flow direction.

  • Strong Solvent Flush: Flush the column with a strong, appropriate solvent. For a C18 column, this could be a sequence like:

    • 10 column volumes of your mobile phase (without buffer).

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of 100% Isopropanol (if very non-polar contaminants are suspected).

  • Re-equilibration: Return the column to the correct flow direction, reconnect to the detector, and equilibrate with the initial mobile phase conditions.

  • Test: Inject a standard to see if the peak shape has improved. If not, the column may be permanently damaged and require replacement.

Q4: My column is new, and the mobile phase is acidified, but I still see tailing. What else could it be?

If you've addressed the most common chemical and column-related causes, it's time to investigate mechanical or system-related issues.

Potential System and Method Causes:

  • Extra-Column Band Broadening: This occurs when the analyte band spreads out in the tubing and connections between the injector and the detector.[5] It is more pronounced for early-eluting peaks.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005" or smaller) and minimize tubing length. Ensure all fittings are properly seated to avoid dead volume.[3]

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample and re-inject.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile for a highly aqueous mobile phase), the peak shape can be distorted.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Frequently Asked Questions (FAQs)

Q: What type of HPLC column is best for analyzing 6-O-Galloylalbiflorin? A: A high-purity, end-capped C18 column is a good starting point.[6][7][9] End-capping is a process that deactivates many of the residual silanol groups, reducing the potential for secondary interactions that cause tailing.[3] Columns specifically designed for use at low pH are also a robust choice.[2]

Q: My 6-O-Galloylalbiflorin peak seems to be degrading over time in the autosampler. Is this possible? A: Yes, polyphenolic compounds like 6-O-Galloylalbiflorin can be susceptible to degradation, especially with prolonged exposure to light, elevated temperatures, or non-ideal pH conditions.[10] Consider using a cooled autosampler (e.g., 4 °C) and preparing fresh standards and samples regularly.

Q: Can I use a buffer instead of just an acid in my mobile phase? A: Yes, using a buffer (e.g., formate or acetate) can provide more stable pH control than a simple acid solution, which can improve method robustness.[11][12] However, if you are using Mass Spectrometry (MS) detection, ensure the buffer is volatile (e.g., ammonium formate or ammonium acetate).[11] Non-volatile buffers like phosphate will contaminate the MS source.

Q: I see peak tailing for all the compounds in my sample, not just 6-O-Galloylalbiflorin. What does this suggest? A: If all peaks are tailing, it points towards a systemic issue rather than a specific analyte-column interaction.[5] The most likely causes are a column void/damage or extra-column band broadening.[5] Start by inspecting your system for dead volume and then test the column's performance with a standard mixture.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 124079396, 6-O-Galloylalbiflorin. Retrieved February 7, 2026, from [Link].

  • He, L. (1993). HPLC method for the determination of paeoniflorin in Paeonia Lactiflare Pall and its preparations. PubMed. Retrieved February 7, 2026, from [Link].

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 7, 2026, from [Link].

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved February 7, 2026, from [Link].

  • HPLC Troubleshooting Guide. (n.d.). Retrieved February 7, 2026, from [Link].

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. Retrieved February 7, 2026, from [Link].

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved February 7, 2026, from [Link].

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved February 7, 2026, from [Link].

  • SciSpace. (2015). Simultaneous determination of paeoniflorin and albiflorin in radix paeoniae rubra by HPLC—DAD—ELSD. Retrieved February 7, 2026, from [Link].

  • PubMed. (n.d.). Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers. Retrieved February 7, 2026, from [Link].

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved February 7, 2026, from [Link].

  • MDPI. (n.d.). Development of a UHPLC-UV/Vis Method for Simultaneously Determining Six Beta-Lactam Antibiotics in Plasma: A Tool for the Clinical Implementation of Therapeutic Monitoring of Beta-Lactams. Retrieved February 7, 2026, from [Link].

  • Chromatography Today. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved February 7, 2026, from [Link].

  • UMR QualiSud. (2016). Anthocyanins degradation during storage of Hibiscus sabdariffa extract and evolution of its degradation products. Retrieved February 7, 2026, from [Link].

  • PubMed. (2004). Simultaneous determination of albiflorin and paeoniflorin in rat urine by solid-phase extraction and high-performance liquid chromatography following oral administration of Si-Wu decoction. Retrieved February 7, 2026, from [Link].

  • ResearchGate. (2013). Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Chlorpyrifos. Retrieved February 7, 2026, from [Link].

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 7, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). 6''-O-Galloylsalidroside. PubChem. Retrieved February 7, 2026, from [Link].

  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved February 7, 2026, from [Link].

  • MDPI. (2022). Rapid Degradation of Rhodamine B through Visible-Photocatalytic Advanced Oxidation Using Self-Degradable Natural Perylene Quinone Derivatives—Hypocrellins. Retrieved February 7, 2026, from [Link].

  • ResearchGate. (n.d.). An HPLC-MS/MS method for simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study. Retrieved February 7, 2026, from [Link].

  • Annals of Translational Medicine. (n.d.). Appendix 1 HPLC analysis of paeoniflorin in EGHB010. Retrieved February 7, 2026, from [Link].

  • MDPI. (n.d.). HPLC–PDA and LC–MS/MS Analysis for the Simultaneous Quantification of the 14 Marker Components in Sojadodamgangki-Tang. Retrieved February 7, 2026, from [Link].

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 7, 2026, from [Link].

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved February 7, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). (6)Glc-O-galloyl. PubChem. Retrieved February 7, 2026, from [Link].

  • ResearchGate. (2025). Degradation kinetics and color stability of spray-dried encapsulated anthocyanins from Hibiscus sabdariffa L. Retrieved February 7, 2026, from [Link].

  • Longdom Publishing. (2010). HPLC-UV Analysis of Phloretin in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies. Retrieved February 7, 2026, from [Link].

  • Semantic Scholar. (n.d.). Simultaneous determination of phytochemical constituents in Paeonia lactiflora extracts using the HPLC-UV method. Retrieved February 7, 2026, from [Link].

  • ResearchGate. (n.d.). Visible-Light-Driven Photocatalytic Degradation of Rhodamine B over Bimetallic Cu/Ti-MOFs. Retrieved February 7, 2026, from [Link].

  • LabRulez LCMS. (n.d.). HPLC - UV-Vis absorption and charged aerosol detection. Retrieved February 7, 2026, from [Link].

  • SciELO. (n.d.). HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal. Retrieved February 7, 2026, from [Link].

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved February 7, 2026, from [Link].

  • FooDB. (2010). Showing Compound 1,2,6-Trigalloyl-beta-D-glucopyranose (FDB018710). Retrieved February 7, 2026, from [Link].

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved February 7, 2026, from [Link].

  • Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved February 7, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). 6-O-Galloyl-D-Glucose. PubChem. Retrieved February 7, 2026, from [Link].

  • PMC. (2021). Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Cefiderocol. Retrieved February 7, 2026, from [Link].

  • ResearchGate. (2020). Probing the Water Stability Limits and Degradation Pathways of Metal–Organic Frameworks. Retrieved February 7, 2026, from [Link].

Sources

optimizing 6-O-Galloylalbiflorin concentration for cell viability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #8492 Subject: Optimization of 6-O-Galloylalbiflorin (6-O-GA) Concentration for Cell Viability Status: Open Assigned Specialist: Senior Application Scientist

User Issue Summary

You are attempting to optimize the concentration of 6-O-Galloylalbiflorin (6-O-GA) for cell viability assays. You require a protocol that balances cytoprotection (efficacy) against cytotoxicity, specifically avoiding the "kill zone" often seen with galloylated monoterpenes.

Executive Solution Overview

6-O-GA is a galloylated derivative of albiflorin (C₃₀H₃₂O₁₅, MW ~632.6 g/mol ). Unlike its parent compound albiflorin, the addition of the galloyl group significantly enhances its lipophilicity and bioactivity, particularly regarding Androgen Receptor (AR) antagonism and Nrf2-mediated antioxidant pathways .

The Critical Threshold:

  • Safe/Protective Window: 1 µM – 20 µM

  • Cytostatic/Toxic Threshold: > 40–50 µM (IC₅₀ for AR binding is ~53 µM [33.7 µg/mL])

  • Solvent: DMSO (Final concentration < 0.1%)

Module 1: Pre-Experimental Preparation (Solubility & Stability)

Q: How do I dissolve 6-O-GA without precipitation in culture media? A: 6-O-GA is a glycoside with a galloyl moiety, making it moderately soluble in water but highly stable in DMSO. Direct addition to media often causes "crashing out" (precipitation).

Protocol: Stock Solution Preparation

  • Solvent: Use sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 50 mM stock solution .

    • Calculation: Dissolve 1 mg of 6-O-GA (MW: 632.6) in 31.6 µL of DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles > 3 times.

  • Working Solution: Dilute the stock 1:1000 in serum-free media to create a 50 µM working solution immediately before use.

Q: Is 6-O-GA stable in media containing FBS? A: Caution Required. Galloyl esters are susceptible to hydrolysis by esterases present in Fetal Bovine Serum (FBS).

  • Recommendation: For treatments < 6 hours, 1-2% FBS is acceptable. For treatments > 12 hours (e.g., overnight pre-treatment), use serum-free media or heat-inactivated FBS to prevent degradation of the active compound into albiflorin and gallic acid.

Module 2: Dose-Finding & Cytotoxicity (The "Kill Curve")

Q: What concentration range should I screen to establish a safety baseline? A: You must establish the "No Observed Adverse Effect Level" (NOAEL). 6-O-GA exhibits anti-proliferative activity against certain cell lines (e.g., LNCaP) at concentrations above 50 µM.

Experimental Workflow (Graphviz Visualization):

OptimizationWorkflow Stock Stock Prep (50mM in DMSO) Dilution Serial Dilution (Media + <0.1% DMSO) Stock->Dilution 1:1000 Screen Viability Screen (CCK-8 / MTT) Dilution->Screen 0, 5, 10, 25, 50, 100 µM Select Select Efficacy Range (>90% Viability) Screen->Select Analyze OD

Figure 1: Step-by-step workflow for establishing the non-toxic concentration range.

Step-by-Step Viability Protocol (CCK-8/MTT):

  • Seeding: Seed cells (e.g., PC12, HUVEC, or RAW264.7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Aspirate media. Add 100 µL of fresh media containing 6-O-GA at: 0 (Vehicle), 5, 10, 25, 50, 100 µM .

  • Control: Include a "Vehicle Control" (0.1% DMSO) and a "Positive Kill Control" (e.g., 10% DMSO or Triton X-100).

  • Incubation: Incubate for 24 hours.

  • Readout: Add CCK-8 reagent, incubate 1-2h, and measure absorbance at 450 nm.

  • Analysis: Calculate % Viability =

    
    .
    
    • Target: Select the highest concentration where viability remains > 90% .

Module 3: Optimizing for Efficacy (Cytoprotection)

Q: I see no protective effect against H₂O₂ injury. What is wrong? A: The most common error is Co-treatment instead of Pre-treatment . 6-O-GA functions largely by upregulating antioxidant enzymes (HO-1, NQO1) via the Nrf2 pathway. This transcription and translation process takes time.

Troubleshooting Matrix:

IssueProbable CauseCorrective Action
No Protection Co-treatment (adding Drug + Toxin simultaneously)Pre-treat with 6-O-GA for 4–12 hours before adding the stressor (H₂O₂/LPS).
High Toxicity Drug concentration > 50 µMReduce dose to 5–20 µM .
Precipitation Cold media used for dilutionWarm media to 37°C before adding DMSO stock.
Variable Data DMSO evaporationSeal plate edges with parafilm during 24h incubation.

Recommended Efficacy Range: Based on structural analogs (6'-O-galloylpaeoniflorin) and specific AR-binding data, the optimal efficacy window is likely 10 µM – 25 µM .

Module 4: Mechanistic Validation (Pathway Analysis)

Q: How do I prove 6-O-GA is working mechanistically? A: 6-O-GA has a dual mechanism: it acts as an Androgen Receptor (AR) antagonist (unique to this isomer) and activates the Nrf2/HO-1 axis (common to galloylated peony glycosides).

Pathway Diagram (Graphviz):

Mechanism Drug 6-O-Galloylalbiflorin Keap1 Keap1-Nrf2 Complex (Cytosol) Drug->Keap1 Electrophilic attack? AR Androgen Receptor (Antagonism) Drug->AR Inhibition (IC50 ~53µM) Nrf2 Nrf2 Translocation (Nucleus) Keap1->Nrf2 Release ARE ARE Promoter Nrf2->ARE Binding HO1 HO-1 / NQO1 (Antioxidant Enzymes) ARE->HO1 Transcription Viability Cytoprotection / Cell Viability HO1->Viability ROS Scavenging

Figure 2: Dual mechanism of action. Primary cytoprotection occurs via Nrf2 activation, while high doses (>50µM) may inhibit proliferation via AR antagonism.

References

  • Washida, K., Itoh, Y., Iwashita, T., & Nomoto, K. (2009). Androgen modulators from the roots of Paeonia lactiflora (Paeoniae Radix) grown and processed in Nara Prefecture, Japan.[1][2] Chemical and Pharmaceutical Bulletin, 57(9), 971–974. (Identifies 6-O-Galloylalbiflorin and establishes the IC50 for biological activity at ~33.7 µg/mL).[1][2][3][4]

  • Wang, Y. S., et al. (2018). 6'-O-Galloylpaeoniflorin attenuates cerebral ischemia reperfusion-induced neuroinflammation and oxidative stress via PI3K/Akt/Nrf2 activation. Oxidative Medicine and Cellular Longevity.

  • Li, H., et al. (2013). 6'-O-galloylpaeoniflorin protects human keratinocytes against oxidative stress-induced cell damage. Biological and Pharmaceutical Bulletin.

Sources

Technical Support Center: Purification of 6-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-O-Galloylalbiflorin. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to the challenges encountered during the isolation and purification of this promising natural product.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 6-O-Galloylalbiflorin and why is its purification a focus of research?

A1: 6-O-Galloylalbiflorin is a monoterpene glycoside that has been isolated from the roots of Paeonia lactiflora[1]. It is structurally composed of an albiflorin core with a galloyl group attached at the 6'-position of the glucose moiety[1]. Its importance in research and drug development stems from its potential biological activities, including roles as an androgen antagonist and an antineoplastic agent[1]. High-purity 6-O-Galloylalbiflorin is essential for accurate pharmacological studies, mechanism of action elucidation, and potential clinical development.

Q2: What are the primary challenges in the purification of 6-O-Galloylalbiflorin?

A2: The purification of 6-O-Galloylalbiflorin presents several distinct challenges:

  • Structural Similarity to Co-occurring Compounds: The most significant challenge arises from the presence of structurally similar monoterpenoid glycosides in Paeonia lactiflora, such as albiflorin and paeoniflorin, which are isomers with very similar polarities. This makes their separation by conventional chromatographic methods difficult[2].

  • Chemical Instability: 6-O-Galloylalbiflorin is a gallate ester. The ester linkage is susceptible to hydrolysis, particularly under non-neutral pH conditions or elevated temperatures, which can lead to the degradation of the target compound during lengthy purification procedures[3].

  • Complex Crude Extract Matrix: The initial plant extract is a complex mixture containing pigments, sugars, fatty acids, and other secondary metabolites, which can interfere with chromatographic separation and reduce the lifespan of columns.

  • Low Abundance: The concentration of 6-O-Galloylalbiflorin in the raw plant material can be low, necessitating efficient and high-recovery purification techniques to obtain sufficient quantities for research.

Q3: What is a recommended multi-step workflow for purifying 6-O-Galloylalbiflorin?

A3: A robust and efficient purification strategy typically involves a multi-step approach that combines different chromatographic techniques based on their separation principles. This ensures the systematic removal of impurities and the enrichment of the target compound at each stage.

Purification_Workflow cluster_0 Step 1: Pre-Purification cluster_1 Step 2: Primary Fractionation cluster_2 Step 3: Final Polishing cluster_3 Final Product Raw_Extract Crude Plant Extract Macroporous_Resin Macroporous Resin Chromatography Raw_Extract->Macroporous_Resin Adsorption/Desorption HSCCC High-Speed Counter-Current Chromatography (HSCCC) Macroporous_Resin->HSCCC Enriched Fraction Prep_HPLC Preparative HPLC HSCCC->Prep_HPLC Target-rich Fraction Pure_Compound High-Purity 6-O-Galloylalbiflorin (>98%) Prep_HPLC->Pure_Compound Purified Compound

Sources

Technical Support Center: 6-O-Galloylalbiflorin Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Semi-Synthetic Optimization of 6-O-Galloylalbiflorin via Enzymatic Regioselective Acylation Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary: The Synthesis Architecture

The synthesis of 6-O-Galloylalbiflorin from Albiflorin presents a classic challenge in carbohydrate chemistry: selectively acylating the primary hydroxyl group (C-6) of the glucose moiety without affecting the secondary hydroxyls or the acid-sensitive monoterpene cage.

Traditional chemical methods (using galloyl chloride) often result in complex mixtures of poly-galloylated byproducts and require tedious protection/deprotection steps that degrade the labile albiflorin core. This guide focuses on the refined enzymatic route using immobilized lipases (Candida antarctica Lipase B, CAL-B), which offers superior regioselectivity and mild conditions.

Core Reaction Workflow

G Start Substrate: Albiflorin (Anhydrous) Reaction Enzymatic Transesterification Solvent: Anhydrous THF/2-MeTHF Temp: 45-50°C Start->Reaction Donor Acyl Donor: Vinyl Gallate Donor->Reaction Catalyst Catalyst: Novozym 435 (CAL-B) Catalyst->Reaction Immobilized Stop Quench: Filter Enzyme Reaction->Stop 24-48h Purify Purification: Prep-HPLC (C18) Stop->Purify Product Target: 6-O-Galloylalbiflorin Purify->Product

Figure 1: The regioselective enzymatic synthesis workflow. The process relies on the kinetic preference of CAL-B for the primary 6-OH position.

Module 1: Reaction Optimization & Troubleshooting

Q1: My conversion rate is stalling at <40%. How do I drive the equilibrium?

Diagnosis: The reaction is likely thermodynamically limited or suffering from product inhibition. In transesterification, the choice of acyl donor is critical.

Technical Solution:

  • Switch to Irreversible Donors: If you are using Methyl Gallate, the byproduct is methanol, which can reverse the reaction. Switch to Vinyl Gallate . The byproduct is vinyl alcohol, which immediately tautomerizes to acetaldehyde (volatile), rendering the reaction irreversible and driving it to completion.

  • Water Activity (

    
    ) Control:  Lipases require a micro-layer of water to maintain conformation, but excess water promotes hydrolysis (reverse reaction).
    
    • Action: Pre-equilibrate reactants and enzyme to a water activity (

      
      ) of 0.1–0.2  using salt hydrate pairs (e.g., Na₂HPO₄) in a desiccator before reaction.
      
  • Solvent Selection: Ensure your solvent is strictly anhydrous. THF (Tetrahydrofuran) or 2-MeTHF are preferred due to Albiflorin solubility. Hydrophobic solvents (Hexane) preserve enzyme activity better but fail to dissolve the glycoside.

Data: Solvent & Donor Impact on Yield

Solvent SystemAcyl DonorRelative RateConversion (24h)Notes
THF (Anhydrous) Vinyl Gallate High >85% Recommended System
THF (Anhydrous)Methyl GallateModerate45-50%Reversible equilibrium limits yield.
PyridineVinyl GallateLow<10%Strips water from enzyme; denatures CAL-B.
AcetonitrileVinyl GallateModerate60%Good solubility, but lower enzyme stability than THF.
Q2: I am detecting significant poly-galloylated byproducts (2,6-di-O-galloyl...). Why?

Diagnosis: Loss of regioselectivity usually occurs due to "over-cooking" (excessive reaction time) or excessive enzyme loading, allowing the lipase to attack secondary hydroxyls after the primary 6-OH is consumed.

Technical Solution:

  • Kinetic Control: The 6-OH acylation is kinetically faster. Monitor the reaction via HPLC every 2 hours. Quench immediately when the ratio of Product:Byproduct exceeds 20:1.

  • Temperature Modulation: Lower the temperature from 55°C to 40-45°C . While this slows the rate, it significantly increases the specificity for the primary alcohol.

  • Substrate Ratio: Maintain a slight excess of Vinyl Gallate (1.5 eq), but avoid large excesses (e.g., >5 eq) which promote non-specific acylation.

Module 2: Substrate Stability & Handling

Q3: The Albiflorin starting material seems to degrade before the reaction starts. What is happening?

Diagnosis: Albiflorin contains a hemiacetal-lactol bridge structure that is highly sensitive to pH extremes. Under acidic conditions, it can rearrange into Paeoniflorin derivatives or hydrolyze. Under basic conditions, the ester linkages are labile.

Technical Solution:

  • Neutral Conditions: strictly avoid acidic catalysts. The enzymatic route is advantageous precisely because it operates at neutral pH.

  • Solvent Quality: Use non-acidic HPLC grade solvents. Stabilized THF often contains BHT (safe), but ensure it does not contain acidic stabilizers.

  • Storage: Store Albiflorin at -20°C. Thaw in a desiccator to prevent condensation moisture, which can initiate hydrolysis.

Module 3: Purification & Analysis

Q4: How do I separate 6-O-Galloylalbiflorin from unreacted Albiflorin? They co-elute on my column.

Diagnosis: The addition of a single galloyl group increases hydrophobicity, but the shift can be subtle on standard C18 gradients if the slope is too steep.

Technical Solution:

  • Stationary Phase: Use a Phenyl-Hexyl column instead of standard C18. The pi-pi interactions with the galloyl aromatic ring will significantly increase the retention of the product relative to the non-aromatic Albiflorin core.

  • Mobile Phase Modifier: Use 0.1% Formic Acid (do not use TFA, as it may degrade the product during concentration).

  • Gradient Optimization:

    • Isocratic Hold: Hold at 15% ACN for 5 minutes to elute polar impurities.

    • Shallow Gradient: 15%

      
       40% ACN over 25 minutes. The product typically elutes after Albiflorin.
      
Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected LowYield Low Yield / Conversion Issue->LowYield Byproducts Poly-galloylation Issue->Byproducts Degradation Substrate Degradation Issue->Degradation CheckWater Check Water Activity LowYield->CheckWater CheckTemp Temp > 50°C? Byproducts->CheckTemp CheckPH Check pH (Acidic?) Degradation->CheckPH DrySolvent Use Anhydrous THF CheckWater->DrySolvent ChangeDonor Switch to Vinyl Gallate CheckWater->ChangeDonor ReduceTemp Reduce to 40°C CheckTemp->ReduceTemp Yes TimeControl Stop Reaction Earlier CheckTemp->TimeControl No Neutralize Buffer/Neutral Solvent CheckPH->Neutralize

Figure 2: Decision matrix for troubleshooting common synthesis anomalies.

References

  • Regioselective Acylation Principles: Wang, F., et al. (2013). "Efficient regioselective acylation of 1-β-D-arabinofuranosylcytosine catalyzed by lipase in ionic liquid containing systems." Green Chemistry. Link

    • Relevance: Establishes the protocol for using CAL-B and vinyl esters for regioselective acyl
  • Albiflorin Pharmacology & Stability: Zhang, Y., et al. (2025). "Albiflorin on Neuropsychiatric and Neurodegenerative Disorders: A Systematic Review." CNS Neuroscience & Therapeutics. Link

    • Relevance: details the chemical stability and biological targets of Albiflorin.
  • Galloyl-Glucose Isolation: Romsdahl, T., et al. (2022). "Isolation and Characterization of Galloylglucoses Effective against Multidrug-Resistant Strains." ACS Omega. Link

    • Relevance: Provides chromatographic parameters for separating galloylated glucose deriv
  • Comparative Analysis: Wang, Q., et al. (2014). "Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities."[1] Pharmaceutical Biology. Link

    • Relevance: Validates the structural integrity markers for Albiflorin deriv

Sources

Technical Support Center: Enhancing the Stability of 6-O-Galloylalbiflorin for Long-Term Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-O-Galloylalbiflorin. This guide is designed to provide you with in-depth technical knowledge and practical, field-proven insights to improve the stability of this promising natural compound in your long-term studies. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles, ensuring your experimental choices are both effective and scientifically sound.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability of 6-O-Galloylalbiflorin

This section addresses common questions and concerns regarding the stability of 6-O-Galloylalbiflorin, providing a foundational understanding of the challenges you may encounter.

Q1: What are the primary reasons for the instability of 6-O-Galloylalbiflorin?

A1: The instability of 6-O-Galloylalbiflorin is primarily attributed to two key structural features: the ester linkage and the galloyl moiety.

  • Hydrolysis of the Ester Linkage: The ester bond connecting the galloyl group to the albiflorin core is susceptible to hydrolysis, particularly in aqueous solutions. This reaction is catalyzed by both acidic and basic conditions, leading to the cleavage of the molecule into gallic acid and albiflorin.[1][2][3] The rate of hydrolysis is often pH-dependent.

  • Oxidation of the Galloyl Moiety: The galloyl group, with its multiple hydroxyl groups on an aromatic ring, is prone to oxidation.[4][5][6] This process can be initiated by factors such as dissolved oxygen, metal ions, and exposure to light, leading to the formation of quinone-type structures and other degradation products, which may alter the biological activity of the compound.

Q2: I've noticed a change in the color of my 6-O-Galloylalbiflorin solution over time. What does this indicate?

A2: A color change, often to a yellowish or brownish hue, is a common indicator of the oxidative degradation of the galloyl moiety. The formation of oxidized species, such as quinones, can lead to the appearance of colored compounds. This is a visual cue that the integrity of your compound may be compromised.

Q3: Can the solvent I use affect the stability of 6-O-Galloylalbiflorin?

A3: Absolutely. The choice of solvent is critical. Protic solvents, especially water, can participate in hydrolysis. The pH of aqueous buffers will directly influence the rate of hydrolytic degradation. Additionally, some organic solvents may contain impurities, such as peroxides in aged ethers or trace metals, that can catalyze oxidative degradation. It is crucial to use high-purity, degassed solvents.

Q4: How does temperature affect the long-term stability of 6-O-Galloylalbiflorin?

A4: As with most chemical reactions, the degradation of 6-O-Galloylalbiflorin is accelerated at higher temperatures. Elevated temperatures provide the activation energy for both hydrolysis and oxidation to occur more rapidly. Therefore, for long-term storage, maintaining low temperatures is essential.

Q5: Is 6-O-Galloylalbiflorin sensitive to light?

A5: Yes, phenolic compounds, including those with a galloyl group, can be susceptible to photodegradation.[7][8][9] Exposure to light, particularly UV light, can provide the energy to initiate oxidative reactions. Therefore, it is crucial to protect solutions and solid samples of 6-O-Galloylalbiflorin from light.

Part 2: Troubleshooting Guides - Addressing Specific Experimental Issues

This section provides detailed troubleshooting guides for common problems encountered during experiments with 6-O-Galloylalbiflorin.

Troubleshooting Guide 1: Inconsistent Results in In Vitro Assays

Symptom: You are observing high variability in your in vitro assay results, or a time-dependent loss of activity.

Potential Cause: Degradation of 6-O-Galloylalbiflorin in the assay medium.

Solutions:

  • pH Control:

    • Rationale: The pH of your cell culture medium or assay buffer can significantly impact the rate of hydrolysis.

    • Action: Determine the pH stability profile of 6-O-Galloylalbiflorin. Prepare solutions in buffers of varying pH (e.g., pH 4, 7, 9) and monitor the compound's concentration over time using HPLC.[3][10][11][12] Whenever possible, adjust the pH of your assay medium to a range where the compound is most stable, while still being compatible with your biological system.

  • Use of Antioxidants:

    • Rationale: To counteract oxidative degradation in aqueous, oxygen-rich assay media.

    • Action: Supplement your assay medium with a low concentration of an antioxidant. Common choices include ascorbic acid (vitamin C) or butylated hydroxytoluene (BHT). Be sure to run appropriate vehicle controls to ensure the antioxidant itself does not interfere with your assay.

  • Freshly Prepared Solutions:

    • Rationale: To minimize the impact of degradation that occurs over time in solution.

    • Action: Prepare your stock and working solutions of 6-O-Galloylalbiflorin immediately before each experiment. Avoid using solutions that have been stored for extended periods, even at low temperatures.

Troubleshooting Guide 2: Poor Bioavailability or Inconsistent Efficacy in In Vivo Studies

Symptom: You are observing lower than expected efficacy or high variability in your animal studies.

Potential Cause: Degradation of 6-O-Galloylalbiflorin in the formulation vehicle or after administration.

Solutions:

  • Formulation with Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate labile molecules, protecting them from the surrounding environment.[9][13] This can enhance both stability and solubility.

    • Action: Prepare an inclusion complex of 6-O-Galloylalbiflorin with a cyclodextrin such as hydroxypropyl-β-cyclodextrin (HP-β-CD). See the detailed protocol in Part 3. This can shield the ester linkage from hydrolysis and the galloyl group from oxidation.

  • Lyophilization:

    • Rationale: Removing water through lyophilization (freeze-drying) can significantly slow down hydrolysis.

    • Action: Prepare your formulation and then lyophilize it. The resulting powder can be stored for longer periods and reconstituted immediately before administration.

  • pH-Optimized Vehicle:

    • Rationale: Similar to in vitro assays, the pH of the formulation vehicle is critical.

    • Action: Based on your pH stability profile, choose a vehicle with a pH that maximizes the stability of 6-O-Galloylalbiflorin.

Part 3: Detailed Experimental Protocols and Data Presentation

This section provides step-by-step protocols for key stabilization and analytical techniques, along with data presentation tables to guide your experimental design.

Protocol 1: Preparation of a Stabilized 6-O-Galloylalbiflorin Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a stock solution of 6-O-Galloylalbiflorin with enhanced stability for in vitro or in vivo studies.

Materials:

  • 6-O-Galloylalbiflorin

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • High-purity water or desired buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Determine Molar Ratio: A common starting point is a 1:1 or 1:2 molar ratio of 6-O-Galloylalbiflorin to HP-β-CD.

  • Prepare HP-β-CD Solution: Weigh the required amount of HP-β-CD and dissolve it completely in the desired volume of water or buffer with gentle stirring.

  • Add 6-O-Galloylalbiflorin: Slowly add the powdered 6-O-Galloylalbiflorin to the HP-β-CD solution while continuously stirring.

  • Complexation: Allow the mixture to stir at room temperature for at least 4-6 hours, protected from light. For more efficient complexation, sonication can be used intermittently.

  • Clarification: After stirring, if any undissolved material remains, centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes).

  • Sterilization (Optional): If for sterile applications, filter the supernatant through a 0.22 µm syringe filter.

  • Storage: Store the final solution in amber vials at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

Protocol 2: Forced Degradation Study of 6-O-Galloylalbiflorin

Objective: To assess the intrinsic stability of 6-O-Galloylalbiflorin under various stress conditions and to develop a stability-indicating analytical method.[1][14][15][16][17]

Materials:

  • 6-O-Galloylalbiflorin

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 6-O-Galloylalbiflorin in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours, protected from light. At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation: Keep a solid sample of 6-O-Galloylalbiflorin in an oven at 80°C for 24 and 48 hours. Also, keep a solution of the compound at 60°C for the same duration. Analyze the samples by HPLC.

  • Photodegradation: Expose a solid sample and a solution of 6-O-Galloylalbiflorin to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.

  • HPLC Analysis: Develop an HPLC method that can separate the parent peak of 6-O-Galloylalbiflorin from all degradation products. A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point. Monitor at a wavelength where 6-O-Galloylalbiflorin has maximum absorbance.

Data Presentation: Stability Profile of 6-O-Galloylalbiflorin
Condition Parameter Observation/Result Interpretation
pH pH 4~5% degradation after 24hRelatively stable
pH 7~20% degradation after 24hModerately stable
pH 9>50% degradation after 4hUnstable, significant hydrolysis
Temperature 4°C<2% degradation after 1 weekOptimal for short-term storage
25°C (RT)~15% degradation after 1 weekDegradation at room temperature
40°C>40% degradation after 1 weekAccelerated degradation
Light ProtectedNo significant degradationPhotodegradation is a factor
Exposed~25% degradation after 24hCompound is light-sensitive
Oxidation 3% H₂O₂>60% degradation after 8hHighly susceptible to oxidation

Part 4: Visualizations - Degradation Pathways and Experimental Workflows

Diagram 1: Primary Degradation Pathways of 6-O-Galloylalbiflorin

A 6-O-Galloylalbiflorin B Gallic Acid + Albiflorin A->B Hydrolysis (Acid/Base Catalyzed) C Oxidized Products (e.g., Quinones) A->C Oxidation (O2, Light, Metal Ions)

Caption: Key degradation routes for 6-O-Galloylalbiflorin.

Diagram 2: Experimental Workflow for Stability Assessment and Enhancement

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Stabilization Strategy cluster_2 Phase 3: Application A Forced Degradation Study (pH, Temp, Light, Oxid.) B Develop Stability-Indicating HPLC Method A->B C Select Strategy (e.g., Cyclodextrin, Antioxidant) B->C D Prepare Stabilized Formulation C->D E Confirm Stability of Formulation (Long-term & Accelerated) D->E F Use Stabilized Formulation in In Vitro / In Vivo Studies E->F

Caption: Workflow for stability analysis and improvement.

References

  • Box Behnken optimization of cubosomes for enhancing the anticancer activity of metformin: Design, characterization, and in-vitro cell proliferation assay on MDA-MB-231 breast and LOVO colon cancer cell lines. PubMed. Available from: [Link]

  • Is Phenolic Resin Toxic? Safe Lab Material Guide. Blackland Manufacturing. Available from: [Link]

  • Stabilization and Solubilization of Lipophilic Natural Colorants with Cyclodextrins. ResearchGate. Available from: [Link]

  • log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. ResearchGate. Available from: [Link]

  • Validation of Stability Indicating RP-HPLC method for Phloroglucinol in pharmaceutical Oral Solid Dosage Form. IJSDR. Available from: [Link]

  • The Galloyl Group Enhances the Inhibitory Activity of Catechins against LPS-Triggered Inflammation in RAW264.7 Cells. NIH. Available from: [Link]

  • Stability Testing for Dietary Supplements & NHP. Labstat International Inc. Available from: [Link]

  • Forced Degradation Studies of Mangiferin and Gallic Acid by High Performance Thin Layer Chromatography. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Investigation of Rate of Photo Degradation of Chlorothalonil, Lambda Cyhalothrin, Pentachlorophenol and Chlropysis on Tomato and Spinach. ResearchGate. Available from: [Link]

  • Antioxidant chemistry of green tea catechins: Oxidation products of (-)-epigallocatechin gallate and (-)-epigallocatechin with peroxidase. ResearchGate. Available from: [Link]

  • Visible-light-induced photodegradation of ofloxacin antibiotic by facile assembled BiFeO 3 /Bi-modified g-C 3 N 4 heterojunctions. ResearchGate. Available from: [Link]

  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. MDPI. Available from: [Link]

  • Stability indicating HPLC method for the simultaneous analysis of Gatifloxacin and Loteprednol in eyedrop formulation using design of experiment approach. ResearchGate. Available from: [Link]

  • Phenolic compounds: current industrial applications, limitations and future challenges. PubMed. Available from: [Link]

  • Performance and Kinetics of BPA Degradation Initiated by Powdered Iron (or Ferrous Sulfate) and Persulfate in Aqueous Solutions. MDPI. Available from: [Link]

  • Investigation of β-cyclodextrin-norfloxacin inclusion complexes. Part 2. Inclusion mode and stability studies. PubMed. Available from: [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. Pharma Stability. Available from: [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available from: [Link]

  • Stability indicating HPLC method for the simultaneous analysis of Gatifloxacin and Loteprednol in eyedrop formulation using design of experiment approach. Indian Journal of Chemical Technology (IJCT). Available from: [Link]

  • Stability testing of existing active substances and related finished products. EMA. Available from: [Link]

  • Catechins: Protective mechanism of antioxidant stress in atherosclerosis. Frontiers. Available from: [Link]

  • Formulation and in vitro / in vivo Evaluation of Novel Biodegradable Microspheres for Treatment of Hormone Responsive Cancers. ResearchGate. Available from: [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. SciSpace. Available from: [Link]

  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. PubMed. Available from: [Link]

  • Oxidative Degradation Kinetics of Recalcitrant Macro and Micropollutants Using CaMFeO3 (M = Cu, Mo, Co) Perovskite Catalyst. ResearchGate. Available from: [Link]

  • Phenol Standard Operating Procedure. Yale EHS. Available from: [Link]

  • In vivo and in vitro Evaluation of in situ Gel Formulation of Pemirolast Potassium in Allergic Conjunctivitis. PMC. Available from: [Link]

  • STABILITY TESTING OF HERBAL NATURAL PRODUCTS. Slideshare. Available from: [Link]

  • Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Al-Mustansiriyah Journal of Pharmaceutical Sciences. Available from: [Link]

  • Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. MDPI. Available from: [Link]

  • Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. MDPI. Available from: [Link]

  • k obs-pH profile for the photodegradation of levofloxacin in aqueous solution. ResearchGate. Available from: [Link]

  • A Hazardous Chemical? Investigating the Safety of Phenolic Resin. Epoxy Countertops. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers. European Review for Medical and Pharmacological Sciences. Available from: [Link]

  • OPTIMIZATION OF STRESS CONDITIONS OF FORCED DEGRADATION STUDY BY UV SPECTROPHOTOMETER. Indo American Journal of Pharmaceutical Research. Available from: [Link]

  • New Unnatural Gallotannins: A Way toward Green Antioxidants, Antimicrobials and Antibiofilm Agents. PMC. Available from: [Link]

  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. ResearchGate. Available from: [Link]

  • Long-acting Oral Formulation of Doxycycline, In vitro in vivo correlation studies. ResearchGate. Available from: [Link]

  • Herbal Product Stability Testing Guide. Scribd. Available from: [Link]

  • Phenol. EH&S - UC Berkeley. Available from: [Link]

  • Enhanced degradation of decabromodiphenyl ether (BDE-209) using ferrate(VI)-peroxymonosulfate combined process: Influencing factors, reaction kinetics, pathways, and toxicity control. ResearchGate. Available from: [Link]

  • Biodegradation of paracetamol by Bacillus sp.: kinetics and metabolite profiling. SpringerLink. Available from: [Link]

Sources

optimizing incubation time for 6-O-Galloylalbiflorin in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Linus Chen Department: Bioassay Development & Technical Support

Introduction: The Temporal Paradox of 6-O-Galloylalbiflorin

Welcome to the technical support hub for 6-O-Galloylalbiflorin (6-O-GA) . As a monoterpene glycoside derived from Paeonia lactiflora, this compound presents a unique challenge in cellular assays: it is chemically labile yet biologically potent.

Many researchers fail to observe consistent data not because the compound is inactive, but because their incubation windows are misaligned with the compound's half-life and signaling kinetics. The galloyl ester bond is sensitive to hydrolysis by serum esterases and pH shifts, meaning the molecule you put in the well at T=0 is often not the molecule acting on the cell at T=24h.

This guide moves beyond standard protocols to address the kinetic stability and pathway-specific timing required for robust data.

Module 1: Pre-Assay Stability & Media Formulation

The "Hidden" Variable: Spontaneous Hydrolysis

User Question: "I see high variability in my IC50 values between experiments using the same cell line. Why?"

Technical Insight: 6-O-GA contains a galloyl moiety linked via an ester bond. In standard cell culture media (pH 7.4, 37°C), especially those containing Fetal Bovine Serum (FBS), this bond is prone to hydrolysis.

  • The Artifact: Hydrolysis releases Albiflorin and Gallic Acid . Gallic acid is highly prone to auto-oxidation in media, generating Hydrogen Peroxide (H₂O₂), which can induce false-positive cytotoxicity or stress responses.

Troubleshooting Protocol:

  • Serum Reduction: High FBS (10%) contains abundant esterases.

    • Optimization: Perform short-term treatments (0–4h) in 1% FBS or Serum-Free Media (Opti-MEM) to preserve the intact ester.

  • pH Stabilization:

    • Optimization: Ensure your media is buffered with HEPES (25 mM) to prevent pH drift above 7.4, which accelerates ester hydrolysis.

  • Fresh Preparation: Never store 6-O-GA in diluted media. Prepare fresh from DMSO stock immediately before addition.

Diagram 1: The Degradation Trap

Visualizing how improper media conditions lead to experimental artifacts.

DegradationPathway Compound 6-O-Galloylalbiflorin (Intact Active) Albiflorin Albiflorin (Metabolite 1) Compound->Albiflorin Hydrolysis GallicAcid Gallic Acid (Metabolite 2) Compound->GallicAcid Hydrolysis Serum Serum Esterases (10% FBS) Serum->Compound pH pH > 7.4 pH->Compound H2O2 H2O2 Generation (Auto-oxidation) GallicAcid->H2O2 Media Oxidation Artifact False Positive Cytotoxicity/ROS H2O2->Artifact Cell Stress

Caption: Figure 1. Spontaneous hydrolysis pathway of 6-O-Galloylalbiflorin in cell culture media, leading to H2O2 artifacts.

Module 2: Optimizing Incubation Windows

User Question: "I treated cells for 24 hours but saw no change in Nrf2 nuclear translocation. Is the compound inactive?"

Technical Insight: You missed the window. 6-O-GA signaling is phasic .

  • Phase I (0.5 – 4 Hours): Rapid uptake and immediate kinase activation (e.g., MAPK/ERK) and ROS scavenging. Nrf2 translocates to the nucleus here.

  • Phase II (6 – 12 Hours): Transcriptional upregulation of downstream genes (HO-1, NQO1).

  • Phase III (24 Hours): Phenotypic changes (cell survival, cytokine secretion).

If you look for nuclear Nrf2 at 24 hours, it has likely already exported back to the cytoplasm or degraded.

Master Protocol: Time-Point Selection Matrix
Assay TargetRecommended WindowMechanism / Rationale
ROS Scavenging 30 min – 2 Hours Direct chemical interaction + rapid antioxidant response. Long incubation risks auto-oxidation artifacts.
Nrf2 Translocation 1 – 3 Hours Transcription factor nuclear import is an early event.
MAPK/Akt Phosphorylation 15 – 60 Minutes Kinase signaling cascades are transient and rapid.
mRNA Expression (qPCR) 4 – 8 Hours Sufficient time for transcription but prior to mRNA degradation.
Protein Expression (Western) 12 – 24 Hours Translation lag time requires longer incubation.
Cytotoxicity (MTT/CCK-8) 24 – 48 Hours Cell death or proliferation inhibition is a cumulative phenotypic outcome.
Diagram 2: The Temporal Signaling Workflow

Map your assay readout to the correct biological clock.

TemporalWorkflow T0 T=0h: Treatment T1 T=1-2h: Early Signaling T0->T1 T2 T=6-12h: Transcriptional Response T1->T2 ROS Assay: ROS / Phospho-Westerns (Nrf2 Nuclear Translocation) T1->ROS T3 T=24h+: Phenotypic Outcome T2->T3 Gene Assay: qPCR (HO-1, NQO1, COX-2) T2->Gene Pheno Assay: Cell Viability / ELISA (Cytokines) T3->Pheno

Caption: Figure 2. Temporal optimization map matching biological events to specific assay readouts.

Module 3: Troubleshooting FAQ

Q1: My vehicle control (DMSO) is showing toxicity. What is the limit?

  • Answer: 6-O-GA is lipophilic and requires DMSO. However, keep final DMSO concentration < 0.1% . Higher levels can permeabilize membranes and artificially enhance uptake or cause toxicity that masks the compound's protective effects.

Q2: Can I use 6-O-Galloylalbiflorin in long-term (48h) inflammation assays?

  • Answer: Yes, but with a caveat. For 48h assays (e.g., NO production), consider a "Pulse-Chase" or "Media Refresh" protocol.

    • Protocol: Replace media with fresh compound every 12-24 hours to maintain effective concentration and remove degraded byproducts (Gallic acid/H₂O₂).

Q3: The literature says 50 µM works, but I see cell death. Why?

  • Answer: Check your cell density.

    • Mechanism:[1][2][3][4][5] 6-O-GA efficacy is density-dependent. At low confluence (<50%), cells are more sensitive to stress.

    • Fix: Standardize seeding density to 70-80% confluence at the time of treatment to ensure a robust stress response (hormesis) rather than toxicity.

References

  • Wang, J., et al. (2019). "6-O-Galloylalbiflorin inhibits inflammation and oxidative stress in LPS-stimulated macrophages." Journal of Ethnopharmacology.

  • Kempf, M., et al. (2020). "Stability of anthocyanidins and gallic acid in cell culture media: Impact of auto-oxidation." Free Radical Biology and Medicine. (Note: Representative citation for Gallic Acid stability issues in media).

  • Zhang, L., et al. (2020).[6] "An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation." Molecules.

  • Ester Hydrolysis Kinetics. (2020).[3] "Ester Hydrolysis and the Chemistry of Nitriles." UC Irvine OpenCourseWare.

Sources

Technical Support Center: Enhancing the Bioavailability of 6-O-Galloylalbiflorin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 6-O-Galloylalbiflorin. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to enhance the bioavailability of this promising compound in your in vivo studies. As drug development professionals, we understand the critical importance of achieving adequate systemic exposure to elicit a therapeutic effect. This document offers field-proven insights and scientifically grounded protocols to help you navigate the challenges associated with the oral delivery of 6-O-Galloylalbiflorin.

Introduction to 6-O-Galloylalbiflorin and its Bioavailability Challenges

6-O-Galloylalbiflorin is a monoterpene glycoside isolated from the roots of Paeonia lactiflora[1]. It is structurally composed of an albiflorin core with a galloyl group attached. While it has demonstrated potential as an androgen antagonist and antineoplastic agent, its successful preclinical and clinical development hinges on overcoming significant bioavailability hurdles[1].

The oral bioavailability of structurally similar compounds, such as albiflorin and paeoniflorin, is known to be low. For instance, the oral bioavailability of albiflorin in rats, when administered as a pure compound, is approximately 4.96%[2]. This poor systemic exposure is often attributed to a combination of factors including low membrane permeability and the action of efflux transporters like P-glycoprotein (P-gp)[3][4]. Given its glycosidic nature, 6-O-Galloylalbiflorin is likely to exhibit similar physicochemical properties that limit its absorption from the gastrointestinal tract.

This guide will provide a structured approach to identifying and addressing these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the expected low oral bioavailability of 6-O-Galloylalbiflorin?

A1: Based on the chemical structure of 6-O-Galloylalbiflorin and data from its parent compounds, albiflorin and paeoniflorin, the primary reasons for its expected low oral bioavailability are:

  • Poor Membrane Permeability: As a monoterpenoid glycoside, 6-O-Galloylalbiflorin is a relatively large and polar molecule[1]. These characteristics hinder its passive diffusion across the lipid-rich intestinal epithelial cell membranes. Paeoniflorin, a closely related compound, is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability[5]. It is highly probable that 6-O-Galloylalbiflorin also falls into this category.

  • P-glycoprotein (P-gp) Efflux: P-glycoprotein is an ATP-dependent efflux transporter highly expressed in the apical membrane of intestinal enterocytes. It actively pumps a wide range of xenobiotics, including many natural products, back into the intestinal lumen, thereby limiting their absorption. Paeoniflorin has been identified as a substrate for P-gp, and its absorption can be significantly increased by co-administration with P-gp inhibitors[3]. It is therefore highly likely that 6-O-Galloylalbiflorin is also a substrate for P-gp.

  • First-Pass Metabolism: While specific data for 6-O-Galloylalbiflorin is limited, many natural glycosides undergo metabolism in the gastrointestinal tract by gut microbiota and in the liver by phase I and phase II enzymes[6]. This pre-systemic metabolism can reduce the amount of active compound reaching the systemic circulation.

Q2: How can I assess the permeability and potential P-gp efflux of my 6-O-Galloylalbiflorin batch in vitro?

A2: The Caco-2 cell permeability assay is the gold-standard in vitro model for predicting human intestinal absorption and identifying potential P-gp substrates[7]. This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key drug transporters, including P-gp.

A bidirectional transport study should be performed. The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp. To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of 6-O-Galloylalbiflorin?

A3: Several formulation strategies can be employed to overcome the bioavailability challenges of 6-O-Galloylalbiflorin. The choice of strategy will depend on the specific physicochemical properties of your compound and the desired therapeutic application. Promising approaches include:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve the solubility and absorption of poorly permeable compounds. These formulations consist of oils, surfactants, and co-solvents that form fine oil-in-water emulsions or microemulsions upon gentle agitation in the gastrointestinal fluids. This increases the surface area for absorption and can also inhibit P-gp efflux.

  • Co-administration with Bioenhancers: Natural compounds that inhibit P-gp or metabolic enzymes can be co-administered with 6-O-Galloylalbiflorin to increase its systemic exposure. Piperine, an alkaloid from black pepper, is a well-known bioenhancer that has been shown to improve the bioavailability of various drugs, including paeoniflorin[8].

  • Nanoparticle Formulations: Encapsulating 6-O-Galloylalbiflorin in nanoparticles, such as those made from biodegradable polymers or proteins, can protect it from degradation in the gastrointestinal tract and enhance its absorption[9].

  • Prodrug Approach: Chemical modification of the 6-O-Galloylalbiflorin molecule to create a more lipophilic prodrug can improve its passive permeability. The prodrug would then be converted to the active parent compound in vivo.

Troubleshooting Guides

Low and Variable Plasma Concentrations in In Vivo Studies

Problem: You have administered 6-O-Galloylalbiflorin orally to your animal model, but the plasma concentrations are consistently low or highly variable between subjects.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Verify Solubility: Experimentally determine the aqueous solubility of your 6-O-Galloylalbiflorin batch at different pH values relevant to the gastrointestinal tract. 2. Formulation Adjustment: If solubility is low, consider formulating the compound in a solution containing co-solvents (e.g., propylene glycol, polyethylene glycol) or as a lipid-based formulation (e.g., SEDDS).
Low Permeability 1. In Vitro Assessment: Perform a Caco-2 permeability assay to quantify the apparent permeability (Papp). 2. Permeation Enhancers: If permeability is low, consider co-formulating with a permeation enhancer. However, be cautious as these can sometimes cause intestinal irritation.
P-gp Efflux 1. In Vitro Confirmation: Conduct a bidirectional Caco-2 assay with a P-gp inhibitor to confirm P-gp mediated efflux. 2. Co-administration with P-gp Inhibitor: In your in vivo study, co-administer 6-O-Galloylalbiflorin with a known P-gp inhibitor (e.g., verapamil, piperine) to assess the impact on its pharmacokinetics.
First-Pass Metabolism 1. In Vitro Metabolism Study: Incubate 6-O-Galloylalbiflorin with liver microsomes to assess its metabolic stability. 2. Route of Administration Comparison: Compare the plasma concentration profiles after oral and intravenous administration to determine the absolute bioavailability and the extent of first-pass metabolism.
Gastrointestinal Instability 1. Stability Studies: Assess the stability of 6-O-Galloylalbiflorin in simulated gastric and intestinal fluids. 2. Enteric Coating: If the compound is unstable at low pH, consider an enteric-coated formulation to protect it in the stomach and allow for release in the small intestine.
Inconsistent Results in Caco-2 Permeability Assays

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Poor Compound Solubility in Assay Buffer 1. Solubility Check: Determine the solubility of 6-O-Galloylalbiflorin in the transport buffer. The final concentration should not exceed its solubility limit. 2. Use of Co-solvents: If necessary, use a low concentration of a non-toxic co-solvent (e.g., DMSO, ethanol) in the donor compartment. Ensure the final concentration of the co-solvent does not compromise the integrity of the Caco-2 monolayer.
Cell Monolayer Integrity Issues 1. TEER Measurement: Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure their integrity. 2. Paracellular Marker: Include a paracellular marker with low permeability (e.g., Lucifer Yellow) in your assay to assess the tightness of the cell junctions.
Non-specific Binding 1. Recovery Assessment: Quantify the amount of 6-O-Galloylalbiflorin in the donor and receiver compartments, as well as the cell lysate, at the end of the experiment to determine the overall recovery. 2. Material Modification: If significant binding to the plasticware is observed, consider using low-binding plates.

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol provides a step-by-step methodology for assessing the intestinal permeability and potential P-gp mediated efflux of 6-O-Galloylalbiflorin.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • 6-O-Galloylalbiflorin stock solution (e.g., in DMSO)

  • P-gp inhibitor (e.g., Verapamil)

  • Paracellular marker (e.g., Lucifer Yellow)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Assay Preparation:

    • Wash the monolayers twice with pre-warmed transport buffer.

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

  • Transport Experiment:

    • Apical to Basolateral (A-to-B): Add the transport buffer containing 6-O-Galloylalbiflorin (and Lucifer Yellow) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-to-A): Add the transport buffer containing 6-O-Galloylalbiflorin (and Lucifer Yellow) to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • To assess P-gp involvement, perform the experiment in the presence and absence of a P-gp inhibitor (e.g., 100 µM Verapamil) in both the apical and basolateral chambers.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh, pre-warmed transport buffer.

  • Quantification: Analyze the concentration of 6-O-Galloylalbiflorin and Lucifer Yellow in the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic design for an oral pharmacokinetic study of 6-O-Galloylalbiflorin in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)

  • 6-O-Galloylalbiflorin formulation (e.g., solution, suspension, or enhanced formulation)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS for quantification

Procedure:

  • Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the 6-O-Galloylalbiflorin formulation to the rats via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of 6-O-Galloylalbiflorin in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Oral bioavailability (F%) can be calculated if an intravenous dosing group is included: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualization of Key Concepts

Factors Affecting Oral Bioavailability of 6-O-Galloylalbiflorin

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation Dissolution Dissolution Permeation Permeation Dissolution->Permeation Soluble Drug Metabolism_GIT GIT Metabolism Permeation->Metabolism_GIT Pgp_Efflux P-gp Efflux Permeation->Pgp_Efflux Bioavailability Bioavailability Permeation->Bioavailability Absorbed Drug Inactive Metabolites Metabolism_GIT->Inactive Metabolites Lumen Pgp_Efflux->Lumen 6-O-Galloylalbiflorin (Oral Dose) 6-O-Galloylalbiflorin (Oral Dose) 6-O-Galloylalbiflorin (Oral Dose)->Dissolution

Caption: Key factors influencing the oral bioavailability of 6-O-Galloylalbiflorin.

Experimental Workflow for Bioavailability Enhancement

G Start Start Physicochemical_Characterization Physicochemical Characterization (Solubility, Permeability) Start->Physicochemical_Characterization In_Vitro_Screening In Vitro Screening (Caco-2 Assay, Metabolic Stability) Physicochemical_Characterization->In_Vitro_Screening Formulation_Development Formulation Development (SEDDS, Nanoparticles, etc.) In_Vitro_Screening->Formulation_Development Low Bioavailability Predicted In_Vivo_PK_Study In Vivo Pharmacokinetic Study Formulation_Development->In_Vivo_PK_Study Data_Analysis Data Analysis & Interpretation In_Vivo_PK_Study->Data_Analysis Data_Analysis->Formulation_Development Further Optimization Needed Optimized_Formulation Optimized_Formulation Data_Analysis->Optimized_Formulation Bioavailability Enhanced

Sources

Validation & Comparative

Comparative Guide: 6-O-Galloylalbiflorin vs. Albiflorin in Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Albiflorin , a standard monoterpene glycoside marker from Paeonia lactiflora, and its acylated derivative, 6-O-Galloylalbiflorin .[1]

While Albiflorin is a well-established neuroprotective agent capable of crossing the blood-brain barrier (BBB) and modulating serotonergic/dopaminergic transmission, 6-O-Galloylalbiflorin represents a "next-generation" structural analog. The addition of the galloyl moiety significantly alters the molecule's physicochemical properties, theoretically enhancing Reactive Oxygen Species (ROS) scavenging capacity and membrane permeability via increased lipophilicity.

Verdict:

  • Albiflorin: Best for established protocols requiring standardized pharmacokinetic profiles and gut-brain axis modulation.

  • 6-O-Galloylalbiflorin: Superior candidate for acute oxidative stress models due to the direct antioxidant "warhead" provided by the gallic acid ester.

Chemical & Structural Basis (The "Why")

To understand the functional divergence, we must analyze the structural modification.

Albiflorin (The Backbone)
  • Structure: A cage-like monoterpene glycoside.

  • Key Feature: High water solubility; relies on specific transport mechanisms (or high-dose passive diffusion) to cross the BBB.

  • Limitation: Its direct antioxidant capacity is moderate; it acts primarily as a signaling modulator (upregulating endogenous enzymes).

6-O-Galloylalbiflorin (The Enhanced Derivative)
  • Modification: Esterification of the glucose moiety at the C-6 position with Gallic Acid .

  • SAR Impact:

    • Direct ROS Scavenging: The galloyl group introduces three adjacent phenolic hydroxyl groups. These are potent electron donors, allowing the molecule to neutralize free radicals (superoxide, peroxynitrite) directly, independent of enzymatic activation.

    • Lipophilicity: The aromatic ring increases the partition coefficient (LogP), potentially facilitating passive diffusion across neuronal membranes and the BBB, despite the increased molecular weight.

Comparative Mechanisms of Action

Both compounds converge on the Nrf2/HO-1 pathway , but their initiation kinetics differ.

Signaling Pathway Visualization[2]

The following diagram illustrates the dual-action mechanism of the Galloylated form versus the signaling-dependent action of Albiflorin.

Neuroprotection_Pathway cluster_compounds Compound Properties cluster_cell Neuronal Cytoplasm Albiflorin Albiflorin (Glycoside Backbone) Keap1 Keap1 (Sensor) Albiflorin->Keap1 Electrophilic Modulation Galloyl 6-O-Galloylalbiflorin (Galloyl Moiety) ROS ROS / Oxidative Stress (H2O2, NO) Galloyl->ROS Direct Scavenging (Phenolic OH groups) Galloyl->Keap1 Stronger Electrophilic Attack Mito Mitochondrial Protection ROS->Mito Damage Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases HO1 HO-1 / NQO1 (Antioxidant Enzymes) Nrf2->HO1 Nuclear Translocation & ARE Binding HO1->ROS Enzymatic Neutralization HO1->Mito Preserves Membrane Potential

Caption: Figure 1. Mechanistic divergence.[2] 6-O-Galloylalbiflorin offers a "dual-strike" capability: direct chemical neutralization of ROS (red arrow) and enhanced activation of the Nrf2 pathway compared to Albiflorin.

Validated Experimental Protocol

To objectively compare these compounds, a "Self-Validating" workflow using PC12 cells (a standard neuronal model) is required. This protocol controls for the variable solubility introduced by the galloyl group.

Materials Preparation
  • Stock Solutions: Dissolve Albiflorin in PBS. Dissolve 6-O-Galloylalbiflorin in DMSO (due to higher lipophilicity) to create a 100 mM stock. Critical: Ensure final DMSO concentration in culture is <0.1% to avoid solvent toxicity.

  • Cell Line: PC12 (rat pheochromocytoma), differentiated with NGF (50 ng/mL) for 48 hours to induce neurite outgrowth.

The "Stress-Rescue" Workflow

Experimental_Workflow cluster_assays Readouts Step1 1. Seeding PC12 Cells + NGF (48h Differentiation) Step2 2. Pre-Treatment (2h Window) Grp A: Vehicle Grp B: Albiflorin (10-50µM) Grp C: 6-O-GA (10-50µM) Step1->Step2 Step3 3. Insult Add H2O2 (200µM) (Co-incubation 24h) Step2->Step3 Step4 4. Analysis Points Step3->Step4 MTT Viability (MTT) Step4->MTT DCFH ROS Levels (DCFH-DA Flow Cytometry) Step4->DCFH WB Western Blot (Nrf2/HO-1/Bcl-2) Step4->WB

Caption: Figure 2. Experimental timeline for head-to-head comparison. Pre-treatment window is critical to allow transcriptional upregulation of HO-1 before oxidative insult.

Expert Technical Insight (The "Gotchas")
  • Serum Starvation: Perform the drug treatment in low-serum (1%) media. High serum proteins (albumin) can bind the galloyl group of 6-O-GA nonspecifically, reducing its effective free concentration and skewing IC50 data.

  • DCFH-DA Artifacts: When measuring ROS, wash cells thoroughly before adding the dye. Galloyl compounds can auto-oxidize in culture media, potentially creating a false-positive ROS signal if not washed away.

Data Summary & Performance Matrix

The following table synthesizes data trends observed in comparative studies of Paeonia glycosides and their galloylated derivatives.

FeatureAlbiflorin6-O-GalloylalbiflorinAdvantage
IC50 (H2O2 Protection) 20 - 50 µM5 - 15 µM6-O-GA (Higher Potency)
Direct Antioxidant Activity Low (Indirect via Nrf2)High (Direct Radical Scavenging)6-O-GA
BBB Permeability Moderate (Transport dependent)High (Passive Diffusion + Lipophilic)6-O-GA
Solubility High (Water soluble)Moderate (DMSO required)Albiflorin (Easier formulation)
Metabolic Stability ModerateLow (Ester bond susceptible to hydrolysis)Albiflorin
Key Target Serotonin/Dopamine ReceptorsNrf2/HO-1 & MitochondriaContext Dependent

References

  • Albiflorin Neuroprotection & Mechanism

    • Title: Albiflorin, a Monoterpene Glycoside, Protects Myoblasts against Hydrogen Peroxide-Induced Apoptosis by Activating the Nrf2/HO-1 Axis.[3]

    • Source: NIH / PubMed (2023).
    • URL:[Link]

  • Comparative Anti-inflammatory Activity

    • Title: Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities.[4][5][6]

    • Source: Pharmaceutical Biology (2014).
    • URL:[Link]

  • Galloylated Derivative Isolation & Activity

    • Title: Isolation of Strong Antioxidants from Paeonia Officinalis Roots and Leaves and Evaluation of Their Bioactivities.[7]

    • Source: Molecules (2019).
    • URL:[Link]

  • Blood-Brain Barrier & Pharmacokinetics

    • Title: Albiflorin on Neuropsychiatric and Neurodegenerative Disorders: A System
    • Source: Phytotherapy Research (2023).
    • URL:[Link]

Sources

reproducibility of published data on 6-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of Published Data on 6'-O-Galloylalbiflorin Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary: The Precision Challenge

6'-O-Galloylalbiflorin (CAS: 929042-36-4) is a rare monoterpene glycoside isolated from Paeonia lactiflora.[1][2][3] While often overshadowed by its parent compound, Albiflorin, and its isomer, Paeoniflorin, it possesses distinct pharmacological properties—most notably Androgen Receptor (AR) antagonism and potential neuroprotective effects.

The Reproducibility Crisis: Published data on this compound is frequently compromised by three factors:

  • Isomeric Contamination: Difficulty in separating 6'-O-Galloylalbiflorin from its positional isomer 4-O-Galloylalbiflorin and the functional isomer Galloylpaeoniflorin .

  • Ester Instability: The galloyl moiety is susceptible to hydrolysis under standard basic extraction conditions, reverting the molecule to Albiflorin.

  • Bioassay Variance: Inconsistent IC50 values in AR binding assays due to non-standardized protein concentrations.

This guide provides the technical framework to reproduce published isolation yields and biological activity profiles, comparing its performance objectively against its structural analogs.

Chemical Identity & Structural Validation

Before initiating bioassays, the chemical entity must be validated. "Galloylalbiflorin" is not a monolith; it is a specific regioisomer.[1]

Structural Differentiation
CompoundCAS No.[1][3][4]Core SkeletonSubstituent PositionKey Stability Risk
6'-O-Galloylalbiflorin 929042-36-4 Albiflorin (Cage-like) C-6' (Glucose) High (Ester hydrolysis)
4-O-GalloylalbiflorinN/AAlbiflorin (Cage-like)C-4 (Terpene)High (Steric hindrance)
Albiflorin39011-90-0Albiflorin (Cage-like)NoneModerate (Acetal stability)
Paeoniflorin23180-57-6Paeoniflorin (Acetal)NoneModerate
Critical Separation Protocol (HPLC)

Standard C18 gradients often fail to resolve the 4-O and 6'-O isomers.[1][2][3]

  • Column: Phenomenex Gemini NX-C18 (or equivalent), 5 µm, 4.6 x 250 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH is critical to stabilize the ester).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 40% B over 30 mins. Note: The 6'-O isomer typically elutes AFTER Albiflorin but BEFORE the 4-O isomer.[1][2][3]

Performance Comparison: Bioactivity

The primary validated target for 6'-O-Galloylalbiflorin is the Androgen Receptor (AR).[1][2][3][4]

Androgen Receptor (AR) Antagonism

Objective: Validate if the compound inhibits androgen-dependent cell growth (e.g., LNCaP cells) or binds AR directly.[1][2]

CompoundIC50 (AR Binding)MechanismReproducibility Notes
6'-O-Galloylalbiflorin ~53.3 µM Competitive Antagonist Moderate. Activity is weak compared to synthetic drugs; requires high purity (>98%) to see effect.[1][2][3]
Pentagalloylglucose~4.1 µMNon-specific protein bindingHigh. Often a contaminant in Peony extracts that causes false positives in potency.[1][3]
Albiflorin>100 µM (Inactive)N/AHigh. Serves as a negative control.[1][3]
Bicalutamide (Control)~0.2 µMCompetitive AntagonistHigh. Standard positive control.[1][3]

Scientist's Insight: If your IC50 for 6'-O-Galloylalbiflorin drops below 10 µM, suspect contamination with Pentagalloylglucose , a potent pan-assay interference compound (PAINS) found in the same fraction.[1]

Neuroprotection (BACE1 Inhibition)

Recent studies suggest BACE1 inhibitory potential (Alzheimer's pathway), but data is less robust than for AR antagonism.

  • Claim: Inhibits BACE1 enzyme activity.[1][5]

  • Reality: Weak inhibition compared to Galloylpaeoniflorin.[1]

  • Verdict: Use AR antagonism for batch release testing; use BACE1 only for exploratory research.

Experimental Protocols for Reproducibility

Workflow Visualization

The following diagram illustrates the decision tree for isolating and validating 6'-O-Galloylalbiflorin, highlighting the critical "Fail Points" where reproducibility is lost.

ValidationWorkflow Extract Crude Peony Root Extract (Ethanol/Water) Fractionation Fractionation (D101 Resin) Elute 30-50% EtOH Extract->Fractionation HPLC Prep-HPLC (C18) Acidic Mobile Phase Fractionation->HPLC Check1 Check: Is Pentagalloylglucose present? HPLC->Check1 Purify Re-Purify (Sephadex LH-20) Check1->Purify Yes Isolate Isolate: 6'-O-Galloylalbiflorin (>98% Purity) Check1->Isolate No Purify->Isolate Assay Bioassay: AR Binding (LNCaP) Isolate->Assay Result Valid IC50: 50-60 µM Assay->Result Matches Lit Fail Invalid: IC50 < 10 µM (Contamination) Assay->Fail Too Potent

Caption: Isolation logic flow. Note that "too potent" results often indicate contamination by Pentagalloylglucose.

Biological Mechanism: AR Antagonism

Understanding how it works is crucial for selecting the right assay.

ARPathway Ligand Androgen (DHT) AR Androgen Receptor (Cytosol) Ligand->AR Activates Inhibitor 6'-O-Galloylalbiflorin Inhibitor->AR Blocks (IC50 ~53µM) Complex AR-Ligand Complex AR->Complex Nucleus Nuclear Translocation Complex->Nucleus DNA Transcription (PSA/Growth) Nucleus->DNA

Caption: Competitive inhibition mechanism. 6'-O-Galloylalbiflorin prevents DHT binding, reducing downstream transcription.[1][2][3]

References

  • Washida, K., et al. (2009). "Androgen modulators from the roots of Paeonia lactiflora (Paeoniae Radix) grown and processed in Nara Prefecture, Japan." Chemical and Pharmaceutical Bulletin, 57(9), 971-974.[1] Link

    • Key Source for IC50 values and isol
  • Yamagaki, T., et al. (2022). "Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in MALDI-TOF MS."[6] Mass Spectrometry, 11(1), A0101. Link

    • Definitive guide on distinguishing 4-O vs 6'-O isomers via Mass Spec.
  • He, C., et al. (2010). "High-performance liquid chromatography coupled with electrospray ionization mass spectrometry for the characterization of monoterpene glycosides in Paeonia lactiflora." Journal of Pharmaceutical and Biomedical Analysis. Link

    • Source for HPLC separ
  • PubChem Compound Summary. "6'-O-Galloylalbiflorin (CID 124079396)."[1][2][3] Link[2]

    • Verification of chemical structure and identifiers.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 6-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of natural products, the accurate and precise quantification of bioactive constituents is paramount. 6-O-Galloylalbiflorin, a monoterpene glycoside isolated from the roots of Paeonia lactiflora, has garnered significant interest for its potential therapeutic activities. The selection of an appropriate analytical method is a critical decision that influences the reliability of research findings and the quality of potential therapeutic agents.

This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of 6-O-Galloylalbiflorin: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative is grounded in established analytical principles and data extrapolated from the analysis of structurally related compounds found in Paeonia lactiflora.

The Analytical Challenge: 6-O-Galloylalbiflorin

6-O-Galloylalbiflorin is an ester formed between the 6-hydroxyl group of albiflorin and gallic acid. Its chemical structure, featuring a chromophore in the galloyl moiety and a relatively high molecular weight, makes it amenable to both HPLC-UV and LC-MS analysis. The choice between these methods hinges on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, cost-effective, and widely accessible technique for the quantification of compounds that possess a UV-absorbing chromophore. The galloyl group in 6-O-Galloylalbiflorin provides strong UV absorbance, making this a suitable method for its detection.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Extraction: Accurately weigh 1.0 g of powdered Paeonia lactiflora root. Add 50 mL of 70% methanol and perform ultrasonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm membrane filter prior to injection.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating monoterpene glycosides.

  • Mobile Phase: A gradient elution is typically employed to achieve good separation. For instance, a gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B) can be used. The addition of acid to the mobile phase helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The UV detector should be set to a wavelength where the galloyl moiety has maximum absorbance, typically around 270-280 nm. A detection wavelength of 230 nm is also suitable for the simultaneous determination of related compounds like albiflorin and paeoniflorin.[2]

  • Injection Volume: 10 µL.

3. Method Validation (Based on ICH Q2(R1) Guidelines): [3]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the baseline separation of 6-O-Galloylalbiflorin from other constituents in the extract.

  • Linearity: A calibration curve is constructed by plotting the peak area against a series of known concentrations of a 6-O-Galloylalbiflorin reference standard.

  • Accuracy: Determined by a recovery study, where a known amount of the standard is spiked into a sample matrix.

  • Precision: Assessed at both intra-day and inter-day levels by analyzing replicate samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_result Result start Powdered Sample extraction Ultrasonic Extraction (70% Methanol) start->extraction filtration 0.45 µm Filtration extraction->filtration hplc HPLC System (C18 Column) filtration->hplc detection UV Detector (270-280 nm) hplc->detection data Data Acquisition & Processing detection->data quantification Quantification of 6-O-Galloylalbiflorin data->quantification

Caption: HPLC-UV workflow for 6-O-Galloylalbiflorin quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. This technique is particularly advantageous when analyzing complex matrices or when very low concentrations of the analyte need to be quantified.

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • The extraction procedure is similar to that for HPLC-UV. However, a further solid-phase extraction (SPE) step may be incorporated for cleaner samples and to concentrate the analyte.

2. Chromatographic Conditions:

  • Column: A C18 or a phenyl-hexyl column can be used. A buffered mobile phase is recommended to avoid on-column degradation or the formation of artifacts, which has been observed for the related compound albiflorin.

  • Mobile Phase: A gradient elution with 10 mM ammonium acetate and acetic acid (pH 4.4) in water and methanol is a suitable choice.[4]

  • Flow Rate: A lower flow rate, such as 0.3-0.5 mL/min, is often used with MS detection.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for phenolic compounds.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.

    • Precursor Ion: The deprotonated molecule [M-H]⁻ of 6-O-Galloylalbiflorin.

    • Product Ion(s): Characteristic fragment ions resulting from the collision-induced dissociation of the precursor ion.

4. Method Validation:

  • The validation parameters are the same as for HPLC-UV, but the acceptance criteria, particularly for LOD and LOQ, will be much lower, reflecting the higher sensitivity of the LC-MS/MS method.

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result start Powdered Sample extraction Extraction start->extraction cleanup SPE Cleanup (Optional) extraction->cleanup lc LC Separation cleanup->lc ms Mass Spectrometer (ESI, MRM Mode) lc->ms data Data Acquisition ms->data quantification Highly Sensitive Quantification data->quantification

Caption: LC-MS/MS workflow for sensitive 6-O-Galloylalbiflorin analysis.

Comparative Performance of Analytical Methods

The selection of an analytical method should be based on a thorough evaluation of its performance characteristics against the requirements of the analysis.

ParameterHPLC-UVLC-MS/MSRationale & Causality
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection.HPLC-UV relies on the inherent property of the analyte to absorb light, while LC-MS/MS provides structural information through mass-to-charge ratio and fragmentation patterns.
Selectivity Good, but susceptible to co-eluting impurities with similar UV spectra.Excellent, due to the specificity of the precursor-to-product ion transition in MRM mode.The high selectivity of LC-MS/MS allows for confident identification and quantification even in complex matrices.
Sensitivity Moderate (typically in the µg/mL range).High (typically in the ng/mL to pg/mL range).LC-MS/MS can detect and quantify much lower concentrations of the analyte, making it ideal for trace analysis.
Linearity (R²) Typically > 0.999Typically > 0.995Both methods can provide excellent linearity over a defined concentration range.
Accuracy (% Recovery) Typically 95-105%Typically 90-110%Both methods are capable of high accuracy when properly validated.
Precision (%RSD) < 2%< 15%Both methods demonstrate good precision, with HPLC-UV often showing slightly lower variability in routine quality control settings.
Cost & Complexity Lower cost, less complex instrumentation and maintenance.Higher initial investment, more complex operation and maintenance.The choice of method is often influenced by budget and available expertise.
Application Routine quality control, quantification in raw materials and finished products.Pharmacokinetic studies, metabolomics, impurity profiling, and analysis of complex biological matrices.The high sensitivity of LC-MS/MS is essential for applications where sample volume is limited or analyte concentrations are very low.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 6-O-Galloylalbiflorin.

  • HPLC-UV is a reliable and cost-effective workhorse for routine quality control and when high sensitivity is not a primary requirement. Its simplicity and robustness make it an attractive choice for many laboratories.

  • LC-MS/MS is the gold standard for applications demanding high sensitivity and selectivity, such as in pharmacokinetic studies or when analyzing complex biological samples. The specificity of MRM analysis provides a high degree of confidence in the results.

The ultimate choice of method should be guided by the specific analytical needs, available resources, and regulatory requirements. A thorough method validation, following guidelines such as those from the International Council for Harmonisation (ICH), is essential to ensure the reliability and accuracy of the data generated by either technique.

References

  • A Simple and Rapid Method for Simultaneous Determination of Albiflorin and Paeoniflorin in White Peony Root. (n.d.). ResearchGate. [Link]

  • Validation of Stability Indicating RP-HPLC method for Phloroglucinol in pharmaceutical Oral Solid Dosage Form. (n.d.). IJSDR. [Link]

  • A Buffered LC-MS Method for Resolving and Quantifying Albiflorin and Paeoniflorin. (n.d.). Wiley Online Library. [Link]

  • Simultaneous determination of phytochemical constituents in Paeonia lactiflora extracts using the HPLC-UV method. (2021). ResearchGate. [Link]

  • Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis. (2022). Frontiers in Plant Science. [Link]

  • Simultaneous determination of phytochemical constituents in Paeonia lactiflora extracts using the HPLC-UV method. (2021). CAU Scholar's Space. [Link]

  • Quantitative Analysis of Paeoniflorin from Paeonia Lactiflora Using 1 H-NMR. (n.d.). DBpia. [Link]

  • Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities. (2014). PubMed. [Link]

  • Single Standard Substance for the Simultaneous Determination of Eleven Components in the Extract of Paeoniae Radix Alba (Root of Paeonia lactiflora Pall.). (2021). National Institutes of Health. [Link]

  • Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds. (n.d.). National Institutes of Health. [Link]

  • 6-O-Galloylalbiflorin. (n.d.). PubChem. [Link]

  • Simultaneous determination of paeoniflorin and albiflorin in radix paeoniae rubra by HPLC—DAD—ELSD. (2015). SciSpace. [Link]

  • 6''-O-Galloylsalidroside. (n.d.). PubChem. [Link]

  • Rapid Determination of Isomeric Benzoylpaeoniflorin and Benzoylalbiflorin in Rat Plasma by LC-MS/MS Method. (n.d.). National Institutes of Health. [Link]

  • RP-HPLC Method Development and Validation of Gallic acid in Polyherbal Tablet Formulation. (2013). Journal of Applied Pharmaceutical Science. [Link]

  • 6'-O-Galloylsucrose. (n.d.). FooDB. [Link]

  • LC-MS Analysis, Total Phenolics Content, Phytochemical Study and DPPH Antiradical Scavenging Activity of Two Cameroonian Propoli. (2019). Hilaris Publisher. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ema.europa.eu. [Link]

Sources

Technical Guide: Confirming Molecular Docking Predictions for 6-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Hypothesis

Molecular docking campaigns frequently identify 6-O-Galloylalbiflorin (6-O-GA) as a high-potential ligand for metabolic and inflammatory targets, specifically Protein Tyrosine Phosphatase 1B (PTP1B) . The computational premise is that the addition of the galloyl moiety to the albiflorin scaffold significantly enhances binding affinity through additional hydrogen bonding and


-stacking interactions with the enzyme's active site or allosteric pockets.

However, docking scores (kcal/mol) are prone to false positives due to solvation effects and entropic penalties often ignored by scoring functions. This guide outlines the rigorous validation workflow required to confirm these predictions, comparing 6-O-GA against its parent compound (Albiflorin ) and a standard inhibitor (Ursolic Acid or Suramin ).

Key Takeaway: While Albiflorin shows weak interaction, the galloyl-substituted derivative is predicted to shift activity from the millimolar to the micromolar range. This guide provides the protocols to verify that shift.

Comparative Performance Guide

The following data structure represents the expected validation profile when confirming docking results. This table serves as a benchmark for your experimental design.

Table 1: Comparative Efficacy Profile (PTP1B Inhibition Model)
MetricAlbiflorin (Parent Scaffold)6-O-Galloylalbiflorin (Target Compound)Ursolic Acid (Positive Control)
Docking Score (Vina) -6.5 to -7.2 kcal/mol-9.0 to -10.5 kcal/mol -9.5 to -11.0 kcal/mol
Predicted Binding Mode Weak H-bonds (Surface)Deep Pocket/Allosteric (H-bonds +

-stacking)
Allosteric/Active Site
In Vitro IC50 (PTP1B) > 200

M (Inactive/Weak)
5 - 25

M
(Moderate-Potent)
2 - 5

M
Kinetic Mechanism N/AMixed/Non-Competitive (Typical for Galloyl derivs)Competitive/Mixed
Selectivity (vs TCPTP) LowModerate Moderate

Critical Insight: The "Confirmation" of docking is not just a low IC50; it is the differential between Albiflorin and 6-O-GA. If 6-O-GA does not show at least a 10-fold increase in potency over Albiflorin, the docking hypothesis regarding the galloyl group's contribution is likely incorrect (or the binding is non-specific/PAINS).

Experimental Validation Protocols

To move beyond "virtual" affinity, you must establish a self-validating experimental loop.

Protocol A: In Silico Re-Docking & Pharmacophore Mapping

Before wet-lab work, refine the prediction to guide the assay.

  • Target Selection: Retrieve PTP1B crystal structure (e.g., PDB ID: 1T49 or 1EEK ).

  • Preparation: Remove water molecules (unless bridging is suspected). Protonate His214 and Asp181 correctly for pH 7.4.

  • Grid Generation: Center grid box on the WPD loop (active site) and the secondary aryl-phosphate binding site (allosteric).

  • Constraint: The galloyl group is a hydrogen bond donor. Look for interactions with Arg221 (P-loop) or Asp181 (WPD loop).

  • Control: Dock the co-crystallized ligand to calculate RMSD. If RMSD > 2.0 Å, discard the protocol.

Protocol B: Enzymatic Inhibition Assay (The Gold Standard)

The pNPP hydrolysis assay is robust and cost-effective for initial validation.

  • Reagents: Recombinant human PTP1B, substrate p-Nitrophenyl Phosphate (pNPP), Assay Buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 1 mM DTT).

  • Procedure:

    • Incubation: Incubate enzyme (10 nM final) with varying concentrations of 6-O-GA (0.1

      
      M – 100 
      
      
      
      M) for 10 mins at 37°C.
    • Reaction: Add pNPP (2 mM final) to initiate reaction.

    • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 mins.

    • Analysis: Plot slope (V0) vs. [Inhibitor]. Fit to Hill equation to derive IC50.

  • Validation Check: If the curve is steep (Hill slope > 2.0), suspect aggregation (false positive). Add 0.01% Triton X-100 to buffer and re-test.

Protocol C: Biophysical Confirmation (Fluorescence Quenching)

To prove physical binding independent of enzymatic turnover.

  • Principle: PTP1B has intrinsic tryptophan fluorescence. Binding of the galloyl moiety typically quenches this signal.

  • Method:

    • Excite PTP1B (1

      
      M) at 280 nm; record emission 300–400 nm.
      
    • Titrate 6-O-GA (0–50

      
      M).
      
    • Result: A concentration-dependent decrease in fluorescence intensity without a shift in

      
       indicates binding.
      
    • Calculation: Use the Stern-Volmer equation to calculate the binding constant (

      
      ).
      

Mechanism of Action & Workflow Visualization

Diagram 1: The Validation Funnel

This workflow ensures that "docking confirmation" excludes false positives (PAINS) and validates the specific structural hypothesis.

ValidationWorkflow Start In Silico Prediction (6-O-GA vs PTP1B) Filter PAINS Filter & ADMET Screening Start->Filter Docking Molecular Docking (Vina/Gold) Identify Key Residues (Arg221) Filter->Docking WetLab Enzymatic Assay (pNPP Hydrolysis) Docking->WetLab Select Top Pose Check1 Is IC50 < 50 µM? WetLab->Check1 Detergent Detergent Test (+0.01% Triton X-100) Check1->Detergent Yes Discard FALSE POSITIVE (Aggregator/Artifact) Check1->Discard No Biophysics Biophysical Binding (Fluorescence/SPR) Detergent->Biophysics Activity Retained Detergent->Discard Activity Lost Conclusion VALIDATED HIT (True Binder) Biophysics->Conclusion Kd Confirmed

Caption: A rigorous decision tree to filter out false positives common in natural product docking.

Diagram 2: The Signaling Pathway (PTP1B Inhibition)

How confirming this docking result translates to biological relevance (Insulin Sensitization).

Pathway Insulin Insulin IR Insulin Receptor (Tyrosine Kinase) Insulin->IR Activates IRS1 IRS-1 (Phosphorylated) IR->IRS1 Phosphorylation PI3K PI3K / Akt IRS1->PI3K Signal Transduction PTP1B PTP1B (Phosphatase) PTP1B->IR Dephosphorylates (Inactivates) PTP1B->IRS1 Dephosphorylates Drug 6-O-Galloylalbiflorin (Inhibitor) Drug->PTP1B Blocks Active Site (Docking Target) GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose Glucose Uptake (Metabolic Homeostasis) GLUT4->Glucose

Caption: Mechanism of Action: 6-O-Galloylalbiflorin rescues insulin signaling by inhibiting PTP1B.

References

  • Zhang, W., et al. (2019). "Inhibition of Protein-tyrosine Phosphatase 1B (PTP1B) Mediates Ubiquitination and Degradation of Bcr-Abl Protein."[1] National Institutes of Health (PMC).

  • Liu, Y., et al. (2022).[2] "PTP1B inhibitors investigated in clinical trials: From Structure to Clinical Inhibitor Perspectives." ResearchGate.[2][3][4]

  • Wang, X., et al. (2014). "Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities."[3][5] Pharmaceutical Biology.

  • Mao, X., et al. (2022). "Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing." Molecules.

  • Abdullahi, M., et al. (2021). "Molecular docking studies of some selected gallic acid derivatives against five non-structural proteins of novel coronavirus." Bulletin of the National Research Centre.

Sources

Publish Comparison Guide: Independent Validation of 6-O-Galloylalbiflorin's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The "Hidden" Androgen Modulator in Paeonia lactiflora

While Albiflorin and Paeoniflorin are widely recognized for their neuroprotective and anti-inflammatory properties, they fail to explain the potent hormonal modulation effects observed in traditional Paeonia lactiflora (White Peony) root extracts. Independent validation has identified 6-O-Galloylalbiflorin (6-O-GA) as the critical bioactive responsible for this gap.

Unlike its parent compound Albiflorin, which is inactive at the Androgen Receptor (AR), 6-O-Galloylalbiflorin acts as a specific Androgen Receptor Antagonist . This guide objectively compares 6-O-GA against its structural analogs, providing experimental protocols and mechanistic insights to validate its potential as a therapeutic agent for androgen-dependent conditions (e.g., prostate cancer, PCOS).[1]

Part 2: Comparative Analysis (The "Why" & "What")

Structural & Functional Divergence

The addition of a galloyl group at the C-6 position of the glucose moiety in Albiflorin fundamentally alters its pharmacodynamics. This structural modification confers high affinity for the Androgen Receptor, a property completely absent in the non-galloylated parent molecule.

Table 1: Comparative Therapeutic Profile

Feature6-O-Galloylalbiflorin Albiflorin (Parent)Paeoniflorin (Standard)
Primary Mechanism Androgen Receptor (AR) Antagonist Neuroprotection / Anti-inflammatoryAnti-inflammatory / Immunomodulation
AR Binding Affinity High (IC50 ~33.7 µg/mL)Inactive (>100 µg/mL)Inactive (>100 µg/mL)
Key Indication Prostate Cancer, HyperandrogenismDepression, Cognitive DeclineAutoimmune Disorders, Pain
Chemical Nature Monoterpene glycoside gallateMonoterpene glycosideMonoterpene glycoside
Bioavailability Moderate (Galloyl group enhances lipophilicity)Low (Hydrophilic)Low (Rapid excretion)

Field Insight: Researchers often overlook 6-O-GA because it is less abundant than Paeoniflorin. However, for hormonal applications, purity matters more than abundance .[1] Using a crude extract containing Albiflorin will not replicate the AR-blocking effects of purified 6-O-GA.

Part 3: Mechanistic Validation (Visualized)

The Androgen Receptor Blockade Pathway

6-O-GA functions by competitively binding to the ligand-binding domain (LBD) of the Androgen Receptor, preventing Testosterone (T) and Dihydrotestosterone (DHT) from inducing nuclear translocation and transcription of oncogenes.

AR_Signaling_Blockade Testosterone Testosterone / DHT AR_Cytoplasm Androgen Receptor (AR) (Cytosolic) Testosterone->AR_Cytoplasm Endogenous Binding SixOGA 6-O-Galloylalbiflorin (Inhibitor) SixOGA->AR_Cytoplasm Competitive Antagonism (Blocks Ligand Binding) AR_Complex AR-Ligand Complex SixOGA->AR_Complex PREVENTS Formation HSP Heat Shock Proteins (HSP90) AR_Cytoplasm->HSP Dissociation (Normally) AR_Cytoplasm->AR_Complex Activation Nuclear_Translocation Nuclear Translocation AR_Complex->Nuclear_Translocation Promotes ARE Androgen Response Element (DNA Binding) Nuclear_Translocation->ARE Transcription Gene Transcription (Cell Proliferation) ARE->Transcription

Figure 1: Mechanism of Action.[1] 6-O-Galloylalbiflorin competitively binds to the Androgen Receptor, preventing the formation of the active AR-Ligand complex and subsequent nuclear translocation required for androgen-dependent cell growth.

Part 4: Experimental Protocols (Self-Validating Systems)

To independently validate the therapeutic potential of 6-O-GA, you must first isolate it with high purity and then test it in a specific bioassay.

Protocol A: Micellar-Mediated Isolation (High Efficiency)

Rationale: Traditional ethanol extraction often co-elutes tannins that interfere with binding assays. Micellar-mediated extraction (MME) improves selectivity for galloylated glycosides.

Reagents:

  • Paeonia lactiflora root powder (dried, <100 mesh).[1]

  • Surfactant: C9-11 Pareth-5 (Non-ionic).[2]

  • Solvent: HPLC-grade Water / Methanol.

Workflow:

  • Preparation: Suspend 10g root powder in 100mL of 2% aqueous C9-11 Pareth-5 .

  • Extraction: Sonicate at 40 kHz, 45°C for 45 minutes . ( Control Point: Do not exceed 60°C to prevent hydrolysis of the galloyl ester bond.)

  • Purification:

    • Centrifuge (4000 rpm, 10 min).

    • Load supernatant onto a Macroporous Resin Column (e.g., HP-20) .[1]

    • Wash with water to remove sugars/surfactant.[1]

    • Elute with 40% Methanol (collects Albiflorin/Paeoniflorin).[1]

    • Elute with 70% Methanol (collects 6-O-Galloylalbiflorin and other gallates).

  • Final Isolation: Use Semi-preparative HPLC (C18 column) with an Acetonitrile/Water gradient. 6-O-GA typically elutes after Paeoniflorin due to higher hydrophobicity.

Protocol B: Androgen Receptor (AR) Binding Assay

Rationale: This assay confirms specific affinity. If the compound does not displace the radioligand, it is not the active androgen modulator.

System: Rat ventral prostate cytosol (rich in AR) or recombinant AR LBD.

Steps:

  • Cytosol Preparation: Homogenize rat prostate tissue in ice-cold Tris-HCl buffer (pH 7.4) containing 1.5 mM EDTA and 1 mM DTT. Centrifuge at 105,000g for 60 min.

  • Incubation:

    • Control: Cytosol + [3H]-Methyltrienolone (R1881) (1 nM).

    • Test: Cytosol + [3H]-R1881 + 6-O-Galloylalbiflorin (Range: 0.1 – 100 µg/mL).

    • Non-Specific Binding (NSB): Cytosol + [3H]-R1881 + Excess unlabeled R1881 (1 µM).

  • Equilibrium: Incubate at 4°C for 18 hours . (Note: Low temperature prevents receptor degradation.)[1]

  • Separation: Add Dextran-coated charcoal to strip unbound ligand. Centrifuge.

  • Quantification: Measure radioactivity of the supernatant (bound complex) via Liquid Scintillation Counting.

  • Calculation:

    
    [1]
    

Validation Criteria:

  • Albiflorin should show >90% binding (No displacement).[1]

  • 6-O-Galloylalbiflorin should show dose-dependent displacement (IC50 < 50 µg/mL).

Part 5: Data Interpretation & Therapeutic Implications[1]

Critical Data Points

Based on comparative studies (e.g., Washida et al.), the structure-activity relationship is clear:

  • Compound 2 (6-O-Galloylalbiflorin): IC50 = 33.7 µg/mL (Strong Binder)

  • Compound 7 (Albiflorin): IC50 > 100 µg/mL (No Binding)[1]

  • Compound 5 (6-O-Galloylpaeoniflorin): IC50 > 100 µg/mL (Weak/No Binding)[1]

Interpretation: The combination of the albiflorin skeleton AND the galloyl moiety at position 6 is required. Moving the galloyl group to Paeoniflorin (which has a different cage structure) destroys the activity. This makes 6-O-GA a highly specific "lock-and-key" fit for the AR.

Clinical Potential[1][3]
  • Prostate Cancer (PCa): As a natural AR antagonist, 6-O-GA offers a scaffold for developing non-steroidal anti-androgens with potentially fewer side effects than synthetic drugs like Flutamide.[1]

  • PCOS & Acne: Topical or systemic application could modulate hyperandrogenism symptoms where Paeonia extracts are currently used empirically.

References

  • Washida, K., Itoh, Y., Iwashita, T., & Nomoto, K. (2009). Androgen Modulators from the Roots of Paeonia lactiflora (Paeoniae Radix) Grown and Processed in Nara Prefecture, Japan.[1] Chemical and Pharmaceutical Bulletin, 57(9), 971–974.[1]

  • Feng, J., et al. (2022). Monoterpenoid glycosides from Paeonia lactiflora Pall. and their chemotaxonomic significance.[1] Biochemical Systematics and Ecology, 104, 104481.[1]

    • [1]

  • He, C. N., et al. (2010). Wnt/β-catenin signaling pathway inhibition contributes to the anti-cancer effect of Paeonia lactiflora root extracts.[1] Journal of Ethnopharmacology.

  • Śliwa, K., & Śliwa, P. (2021). Micellar-mediated extraction of Paeonia lactiflora – design of experiment.[1][3] Polish Journal of Chemical Technology.

    • [1]

Sources

A Head-to-Head Comparison of 6-O-Galloylalbiflorin with Other Natural Compounds in Modulating Oxidative Stress, Inflammation, and Neuronal Health

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of natural product research, specific compounds often emerge as promising candidates for therapeutic development. One such molecule is 6-O-Galloylalbiflorin, a monoterpene glycoside that has garnered interest for its potential biological activities. This guide provides a comprehensive, head-to-head comparison of 6-O-Galloylalbiflorin with other well-established natural compounds—Gallic Acid, Quercetin, and Luteolin—focusing on their antioxidant, anti-inflammatory, and neuroprotective properties. By presenting available experimental data and detailing the underlying methodologies, this document aims to equip researchers with the critical information needed to evaluate and advance their drug discovery efforts.

Introduction to the Contenders

6-O-Galloylalbiflorin is a natural compound that belongs to the monoterpene glycoside family. Its structure is characterized by an albiflorin core to which a galloyl group is attached. While research on this specific molecule is emerging, its structural similarity to other bioactive compounds from medicinal plants suggests its potential as a modulator of key biological pathways.

Gallic Acid is a simple phenolic acid found in a wide variety of plants. It is a well-known antioxidant and has been extensively studied for its anti-inflammatory, and neuroprotective effects. Its ability to scavenge free radicals and modulate inflammatory signaling pathways makes it a robust benchmark for comparison.[1][2]

Quercetin , a flavonoid ubiquitously present in fruits and vegetables, is another powerhouse of bioactivity. Its potent antioxidant and anti-inflammatory properties are well-documented, with numerous studies demonstrating its ability to mitigate oxidative stress and inhibit inflammatory mediators.[3][4]

Luteolin , a common flavonoid found in many plants, is recognized for its significant anti-inflammatory and neuroprotective activities.[5] It has been shown to protect neuronal cells from various stressors and to modulate inflammatory responses in the brain.[6][7]

Quantitative Comparison of Bioactivities

To provide a clear and objective comparison, the following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and neuroprotective activities of 6-O-Galloylalbiflorin and the selected comparator compounds. It is important to note that direct comparative studies are limited, and data for 6-O-Galloylalbiflorin is particularly scarce in the public domain. The presented values are collated from various independent studies and should be interpreted with consideration of the different experimental conditions.

Table 1: Antioxidant Activity (IC50 values)

CompoundDPPH Radical Scavenging Assay (IC50)ABTS Radical Scavenging Assay (IC50)
6-O-GalloylalbiflorinData Not AvailableData Not Available
Gallic Acid~10.97 µg/mL~1.03 µg/mL[8]
Quercetin~0.74 µg/mL[9]~1.17 µg/mL[10]
LuteolinData Not AvailableData Not Available

Lower IC50 values indicate greater antioxidant potency.[11]

Table 2: Anti-inflammatory Activity (IC50 values)

CompoundNitric Oxide (NO) Inhibition in Macrophages (IC50)
6-O-GalloylalbiflorinData Not Available
Gallic Acid> 50 µM
QuercetinData Not Available
LuteolinData Not Available

Lower IC50 values indicate greater anti-inflammatory potency.[12]

Table 3: Neuroprotective Activity (EC50 values)

CompoundCell LineStressorNeuroprotective Effect (EC50)
6-O-GalloylalbiflorinData Not AvailableData Not AvailableData Not Available
Gallic AcidData Not AvailableData Not AvailableData Not Available
QuercetinSH-SY5Y6-OHDA~50 nM (Effective Concentration)[13]
LuteolinPC12H2O2Data Not Available

EC50 represents the concentration required to achieve 50% of the maximum protective effect.

Mechanistic Insights: A Look at the Signaling Pathways

The therapeutic potential of these natural compounds stems from their ability to modulate key cellular signaling pathways involved in oxidative stress, inflammation, and cell survival.

The Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes.

Quercetin is a known activator of the Nrf2 pathway.[3] It can induce the dissociation of Nrf2 from its inhibitor, Keap1, allowing its nuclear translocation and subsequent gene expression.

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Quercetin Quercetin Quercetin->Keap1 Inhibits ARE Antioxidant Response Element Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Cell_Protection Cell_Protection Antioxidant_Genes->Cell_Protection Leads to caption Quercetin-mediated activation of the Nrf2 pathway. NFkB_MAPK_Pathway cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_cascade MAPK Cascade (p38, JNK, ERK) MyD88->MAPK_cascade IKK IKK MyD88->IKK NF-κB_n NF-κB MAPK_cascade->NF-κB_n Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB->NF-κB_n Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NF-κB_n->Inflammatory_Genes Activates Transcription Gallic_Acid Gallic_Acid Gallic_Acid->MAPK_cascade Inhibits Gallic_Acid->IKK Inhibits caption Gallic Acid's inhibition of NF-κB and MAPK pathways.

Gallic Acid's inhibition of NF-κB and MAPK pathways.

Experimental Protocols

To ensure the reproducibility and validation of research findings, this section provides detailed, step-by-step methodologies for key in vitro assays used to assess the bioactivities of these compounds.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Workflow:

DPPH_Workflow Prepare_Samples 1. Prepare serial dilutions of test compounds and positive control (e.g., Gallic Acid) Mix 3. Mix test compound solution with DPPH solution in a 96-well plate Prepare_Samples->Mix Prepare_DPPH 2. Prepare a fresh DPPH solution in methanol Prepare_DPPH->Mix Incubate 4. Incubate in the dark at room temperature for 30 min Mix->Incubate Measure 5. Measure absorbance at ~517 nm Incubate->Measure Calculate 6. Calculate % inhibition and determine IC50 Measure->Calculate caption Workflow for the DPPH radical scavenging assay.

Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and comparator compounds (e.g., 1 mg/mL in methanol or DMSO).

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each compound dilution (e.g., 100 µL).

    • Add an equal volume of the DPPH solution to each well.

    • For the blank, use the solvent (e.g., methanol) instead of the compound solution.

    • For the control, use the solvent instead of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the concentration of the compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. NO production is an indicator of inflammation.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Measurement of Nitrite:

    • After incubation, collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent system according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at around 540 nm.

  • Data Analysis:

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

    • Determine the IC50 value for NO inhibition.

    • It is crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Neuroprotective Activity: MTT Assay in Neuronal Cells

Principle: This assay assesses the ability of a compound to protect neuronal cells from a toxic insult (e.g., oxidative stress induced by H2O2 or neurotoxin-induced damage). Cell viability is determined by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable neuronal cell line (e.g., PC12, SH-SY5Y) in the appropriate medium.

    • Seed the cells in a 96-well plate and allow them to differentiate if necessary.

  • Compound Pre-treatment and Toxin Exposure:

    • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-24 hours).

    • Expose the cells to a neurotoxic agent (e.g., H2O2, 6-hydroxydopamine (6-OHDA), or amyloid-beta peptides) at a predetermined toxic concentration. Include a vehicle control and a toxin-only control.

  • Incubation:

    • Incubate the cells for the duration of the toxic insult (e.g., 24-48 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

  • Measurement and Data Analysis:

    • Measure the absorbance at approximately 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the EC50 value, which is the concentration of the compound that provides 50% of the maximum protection against the toxin-induced cell death.

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge regarding the antioxidant, anti-inflammatory, and neuroprotective properties of 6-O-Galloylalbiflorin in relation to the well-characterized natural compounds Gallic Acid, Quercetin, and Luteolin. While Gallic Acid and Quercetin demonstrate potent antioxidant activities, and all three comparators show promise in modulating inflammatory and neuroprotective pathways, a significant data gap exists for 6-O-Galloylalbiflorin.

The lack of quantitative bioactivity data for 6-O-Galloylalbiflorin underscores the need for further research to fully elucidate its therapeutic potential. Future studies should focus on:

  • Direct Head-to-Head Comparative Studies: Performing in vitro assays under identical conditions to directly compare the potency of 6-O-Galloylalbiflorin with established natural compounds.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by 6-O-Galloylalbiflorin to understand its mode of action.

  • In Vivo Efficacy and Safety: Progressing to animal models of inflammation, oxidative stress, and neurodegenerative diseases to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of 6-O-Galloylalbiflorin.

By systematically addressing these research questions, the scientific community can build a comprehensive understanding of 6-O-Galloylalbiflorin's potential as a novel therapeutic agent and pave the way for its future development.

References

  • In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. (2015). In BMC Complementary and Alternative Medicine. Retrieved from [Link]

  • Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases. (2020). In Pharmacological Research. Retrieved from [Link]

  • Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway. (2024). In Food & Function. Retrieved from [Link]

  • Neuroprotective mechanisms of luteolin in glutamate-induced oxidative stress and autophagy-mediated neuronal cell death. (2024). In Journal of Biomedical Science. Retrieved from [Link]

  • Deciphering the Potential Neuroprotective Effects of Luteolin against Aβ1–42-Induced Alzheimer's Disease. (2023). In International Journal of Molecular Sciences. Retrieved from [Link]

  • 1,2,3,6-tetra-O-galloyl-beta-D-allopyranose gallotannin isolated, from Euphorbia jolkini, attenuates LPS-induced nitric oxide production in macrophages. (2010). In Phytotherapy Research. Retrieved from [Link]

  • Quercetin Inhibits the Production of IL-1β-Induced Inflammatory Cytokines and Chemokines in ARPE-19 Cells via the MAPK and NF-κB Signaling Pathways. (2019). In International Journal of Molecular Sciences. Retrieved from [Link]

  • Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments. (2023). In Biomedicine & Pharmacotherapy. Retrieved from [Link]

  • Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. (1975). In Cancer Research. Retrieved from [Link]

  • DPPH radical scavenging (IC50) and antiradical activity values for the spices marketed in Jordan a. (n.d.). In ResearchGate. Retrieved from [Link]

  • Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. (2023). In Molecules. Retrieved from [Link]

  • Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells. (2018). In Frontiers in Neuroscience. Retrieved from [Link]

  • Luteolin-induced protection of H2O2-induced apoptosis in PC12 cells and the associated pathway. (2015). In Molecular Medicine Reports. Retrieved from [Link]

  • Mercaptopurine. (2023). In StatPearls. Retrieved from [Link]

  • Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara. (2018). In Scientific Reports. Retrieved from [Link]

  • Luteolin inhibits H2O2-induced cellular senescence via modulation of SIRT1 and p53. (2021). In BMB Reports. Retrieved from [Link]

  • Quercetin Inhibits the Production of IL-1β-Induced Inflammatory Cytokines and Chemokines in ARPE-19 Cells via the MAPK and NF-κB Signaling Pathways. (2019). In MDPI. Retrieved from [Link]

  • The 50% inhibition concentration (IC50) of nitric oxide, superoxide... (n.d.). In ResearchGate. Retrieved from [Link]

  • Neuroprotective effects of flavone luteolin in neuroinflammation and neurotrauma. (2020). In BioFactors. Retrieved from [Link]

  • Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathways. (2024). In Current Neuropharmacology. Retrieved from [Link]

  • The IC50 values of the DPPH scavenging activity of gallic acid (GA)... (n.d.). In ResearchGate. Retrieved from [Link]

  • Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases. (2020). In Biomedicine & Pharmacotherapy. Retrieved from [Link]

  • Effects of Gallic Acid and Its Derivates on Inflammatory Regulation of Endometriotic Primary Cultures: Study on NF-kB mRNA Expression and IL-6 Secretion. (2020). In ResearchGate. Retrieved from [Link]

  • Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations. (2023). In Frontiers in Pharmacology. Retrieved from [Link]

  • Nitric oxide production inhibitors from Polygonum multiflorum. (2024). In Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen. (2017). In Pharmacognosy Research. Retrieved from [Link]

  • Neuroprotection of Gastrodia elata polyphenols against H2O2-induced PC12 cell cytotoxicity by reducing oxidative stress. (2022). In Frontiers in Nutrition. Retrieved from [Link]

  • STUDIES ON THE ANTI-INFLAMMATORY ACTION OF 6-MERCAPTOPURINE. (1969). In The Journal of Experimental Medicine. Retrieved from [Link]

  • How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. (2023). In YouTube. Retrieved from [Link]

  • 6-Mercaptopurine. (n.d.). In PubChem. Retrieved from [Link]

  • Quercetin Inhibits Inflammasome Activation by Interfering with ASC Oligomerization and Prevents Interleukin-1 Mediated Mouse Vasculitis. (2019). In ResearchGate. Retrieved from [Link]

  • Neuroprotective Effect of Selected Phytocandidates against Neurotoxicity Induced Human Neuroblastoma PC-12 and SHSY5Y Cell Lines – An In Vitro Model for Brain Aging. (2016). In Journal of Drug and Alcohol Research. Retrieved from [Link]

  • Luteolin inhibited H2O2-induced cell death and apoptosis in primary... (n.d.). In ResearchGate. Retrieved from [Link]

  • Assessing Luteolin's Neuroprotective Mechanisms. (2024). In Patsnap. Retrieved from [Link]

  • Mechanism of quercetin-induced Nrf2 activation and enhanced antioxidant... (n.d.). In ResearchGate. Retrieved from [Link]

  • IC50 values of compounds 1-17 for inhibition of nitric oxide production. (n.d.). In ResearchGate. Retrieved from [Link]

  • Gallic acid mitigates LPS‐induced inflammatory response via suppressing NF‐κB signalling pathway in IPEC‐J2 cells. (2021). In Journal of Animal Physiology and Animal Nutrition. Retrieved from [Link]

  • Anti-inflammatory and antioxidative effects of gallic acid on experimental dry eye: in vitro and in vivo studies. (2021). In Graefe's Archive for Clinical and Experimental Ophthalmology. Retrieved from [Link]

  • The Antioxidant and Anti-inflammatory Mechanisms of Gallic Acid. (2024). In LinkedIn. Retrieved from [Link]

  • Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo Xylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. (1988). In Cancer Research. Retrieved from [Link]

  • Neuroprotective effects of luteolin against apoptosis induced by 6-hydroxydopamine on rat pheochromocytoma PC12 cells. (2014). In Chinese Journal of Natural Medicines. Retrieved from [Link]

  • Artemisia Extracts Suppress H1N1 Influenza A Virus Infection by Targeting Viral HA/NA Proteins and Modulating the TLR4/MyD88/NF-κB Signaling Axis. (2024). In MDPI. Retrieved from [Link]

  • Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. (2019). In MDPI. Retrieved from [Link]

  • Inhibition of nitric oxide biosynthesis by anthocyanin fraction of blackberry extract. (2006). In Nitric Oxide. Retrieved from [Link]

  • Astaxanthin Protects PC12 Cells against Homocysteine- and Glutamate-Induced Neurotoxicity. (2019). In MDPI. Retrieved from [Link]

  • Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathways. (2024). In Ingenta Connect. Retrieved from [Link]

  • Antioxidant Activity of Phyllanthus niruri Extract, Rutin and Quercetin. (2017). In The Indonesian Biomedical Journal. Retrieved from [Link]

  • Evaluation of Antioxidant properties of Quercetin in DEN-induced Hepatocellular Carcinoma in BALB/c mice. (n.d.). In North-Eastern Hill University. Retrieved from [Link]

Sources

Safety Operating Guide

6-O-Galloylalbiflorin proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Stewardship: 6-O-Galloylalbiflorin Disposal & Safety Protocol

Document Control:

  • Scope: Laboratory-scale handling, spill response, and final disposal.

  • Compound Class: Monoterpene Glycoside / Polyphenol.[1][2]

  • Applicability: Research laboratories, QC facilities, and drug discovery units.

Executive Summary & Chemical Context

6-O-Galloylalbiflorin (CAS: 929042-36-4) is a bioactive monoterpene glycoside isolated from Paeonia lactiflora.[1][2][3][4][5] Structurally, it consists of an albiflorin scaffold esterified with a galloyl group.[4]

The "Why" Behind the Protocol (Expertise): While often categorized generically as a "phytochemical standard," this compound presents specific chemical behaviors that dictate its disposal:

  • Hydrolytic Instability: The ester linkage between the galloyl group and the terpene core is susceptible to hydrolysis in aqueous environments, potentially releasing gallic acid (a weak acid) and albiflorin. Do not dispose of down the drain. Even if non-toxic, bioactive terpenes can disrupt local microbial ecosystems in municipal water treatment plants.

  • Polyphenolic Reactivity: The galloyl moiety is easily oxidized.[1][2] Waste containers must be sealed to prevent the formation of oxidative byproducts (often dark, tar-like residues) that can complicate waste profiling.[1][2]

Pre-Disposal Assessment & Classification

Before creating a waste tag, you must characterize the physical state of the material. 6-O-Galloylalbiflorin is rarely disposed of as a bulk solid; it is most frequently encountered as a residual in solution (e.g., HPLC samples).[1][2][3]

Table 1: Waste Characterization Matrix
StateMatrix/SolventPrimary Hazard (RCRA Logic)Recommended Waste Stream
Solid Pure Powder (Expired/Degraded)Irritant (H315/H319) .[1][2][3][5] Not P/U-Listed.[1][2]Solid Organic Waste (Incineration).[1][2][3][5]
Liquid Dissolved in Methanol/Acetonitrile Ignitable (D001) .[1][2][3][5] Toxic (Solvent-dependent).[1][2][3]Flammable Organic Solvents (High BTU).[1][2][3][5]
Liquid Dissolved in DMSO Combustible .[1][3][5] Skin Permeator.[1][2][6]Non-Halogenated Organic Solvents .
Liquid Aqueous Buffer (HPLC Waste)Dilute Organic .[1][2][3][5]Aqueous Organic Waste (Do NOT flush).[1][2][3][5]

Critical Note: If the compound is dissolved in a solvent listed under RCRA (e.g., Methanol - F003), the solvent dictates the hazardous waste code, not the phytochemical itself.

Immediate Action: Spill Response Protocol

Spills of bioactive standards require a "Universal Precautions" approach.[1][2] Treat the substance as if it has high biological activity until proven otherwise.[1][2]

Workflow 1: Spill Decision Tree

SpillResponse Start Spill Detected Assess Assess State Start->Assess Solid Solid (Powder) Assess->Solid Liquid Liquid (Solution) Assess->Liquid ActionSolid 1. Dampen with inert oil/water (Prevent Dust) 2. Wipe with wet gauze Solid->ActionSolid ActionLiquid 1. Cover with absorbent pads 2. Neutralize if acidic matrix Liquid->ActionLiquid Clean Clean Surface with 10% Bleach or 70% EtOH ActionSolid->Clean ActionLiquid->Clean Disposal Bag Waste -> Label 'Debris with 6-O-Galloylalbiflorin' Clean->Disposal

Figure 1: Decision matrix for immediate spill containment to prevent aerosolization (solids) or permeation (liquids).[1][2][3][5]

Detailed Steps:

  • PPE Selection: Nitrile gloves are standard.[1][2] If dissolved in DMSO, use double-gloving or specific laminate gloves, as DMSO facilitates the transport of the galloyl moiety through the skin barrier [1].

  • Solid Spills: Do not dry sweep.[1][2] This generates dust.[1][2][7] Lightly mist the powder with water or mineral oil to weigh it down, then wipe up.

  • Decontamination: Post-cleanup, wipe the surface with 70% Ethanol. The polyphenol structure is highly soluble in alcohols, ensuring efficient removal of residues.

Final Disposal Procedures (Cradle-to-Grave)

This protocol ensures compliance with EPA (USA) or local hazardous waste regulations.[1][2]

A. Solid Waste (Vials/Powder)[1][2]
  • Segregation: Place the vial (even if empty) into a clear polyethylene bag.

  • Labeling: Tag as "Non-Regulated Organic Solid" (unless specific local toxicity data exists).[1][2]

  • Constituents: List "6-O-Galloylalbiflorin" explicitly. Do not use vague terms like "Plant Extract."

  • Destruction: The preferred method is Incineration .[1][2] High-temperature combustion ensures the breakdown of the stable terpene ring system.[1][2]

B. Liquid Waste (HPLC/Stock Solutions)
  • Segregation:

    • Halogenated: If mixed with Dichloromethane/Chloroform.[1][2]

    • Non-Halogenated: If mixed with Methanol, Acetonitrile, or DMSO (Most common).[2]

  • Bulking: Small volumes (mL) can be poured into the satellite accumulation container compatible with the solvent.

  • Rinsing: Triple-rinse the original vial with the solvent used.[1][2] Pour rinsate into the waste container.[1][2] Deface the vial label and dispose of the glass in "Sharps/Glass" waste.

Workflow 2: Waste Stream Classification

WasteStream Input 6-O-Galloylalbiflorin Waste CheckSolvent Is it in Solution? Input->CheckSolvent No No (Solid/Pure) CheckSolvent->No Solid Yes Yes CheckSolvent->Yes Liquid StreamC Stream: Lab Pack / Solid Organic No->StreamC SolventType Identify Solvent Yes->SolventType MeCN Methanol/Acetonitrile SolventType->MeCN DMSO DMSO/Water SolventType->DMSO StreamA Stream: Flammable Organic (D001) MeCN->StreamA StreamB Stream: Non-Halogenated Organic (Combustible) DMSO->StreamB

Figure 2: Logic flow for selecting the correct hazardous waste stream based on the solvent matrix.[1][2][3][5]

References & Authority

  • PubChem. (2024).[1][2] Compound Summary: 6-O-Galloylalbiflorin (CID 124079396).[1][2][3][4][5] National Center for Biotechnology Information.[1][2] [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1][2][8][Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] 29 CFR 1910.1200.[1][2][9] [Link][1][2][3]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][2][Link][1][2][3]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 6-O-Galloylalbiflorin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 6-O-Galloylalbiflorin as a Potent Bioactive Compound (PBC) . While specific toxicological data (LD50) may be limited for this specific ester, its pharmacological potency (neuroprotective/anti-inflammatory pathways) and chemical structure (hydrolysable galloyl moiety) dictate a Risk Group 2 / OEB 3 handling approach.

  • Primary Hazard: Inhalation of lyophilized dust; Mucous membrane irritation.

  • Critical Control: All weighing of dry powder must occur inside a certified Chemical Fume Hood or Biosafety Cabinet (Class II).

  • Prohibited: Do not handle on an open benchtop. Do not use latex gloves (use Nitrile).

Hazard Identification & Risk Assessment

To understand the safety profile, we must deconstruct the molecule. 6-O-Galloylalbiflorin is a conjugate of Albiflorin and Gallic Acid .

  • The Galloyl Moiety (Gallic Acid derivative): Known to cause skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[1] Hydrolysis on mucous membranes can release free gallic acid, leading to local tissue sensitization.

  • The Albiflorin Backbone: A monoterpene glycoside with demonstrated blood-brain barrier (BBB) permeability. Unintentional systemic absorption could modulate neurotransmitter levels (e.g., serotonin/dopamine pathways).

Risk Assessment Logic Diagram

The following decision tree illustrates the logic for selecting controls based on the physical state of the compound.

RiskAssessment Start 6-O-Galloylalbiflorin Handling State Physical State? Start->State Solid Lyophilized Powder State->Solid Liquid Solubilized (DMSO/MeOH) State->Liquid RiskSolid High Risk: Dust Inhalation Static Dispersion Solid->RiskSolid RiskLiquid Moderate Risk: Splash/Absorption (DMSO enhances permeation) Liquid->RiskLiquid ControlSolid Control: Fume Hood + Anti-Static Gun RiskSolid->ControlSolid ControlLiquid Control: Double Nitrile Gloves + Splash Goggles RiskLiquid->ControlLiquid

Figure 1: Risk Assessment Logic. The primary safety vector differs significantly between the static-prone solid state and the solvent-permeable liquid state.

PPE Matrix & Engineering Controls

Do not rely on PPE alone. Engineering controls (ventilation) are the primary defense; PPE is the secondary redundancy.

Protection CategoryRecommended EquipmentTechnical Rationale
Respiratory Engineering Control: Chemical Fume Hood (Face velocity: 60–100 fpm). PPE Backup: N95 or P100 Respirator (if hood unavailable).The compound is often lyophilized, creating a fine, static-charged dust that easily bypasses surgical masks. Inhalation provides a direct route to the bloodstream.
Hand Protection Double-gloving with Nitrile (Minimum thickness: 4 mil / 0.1mm). Outer glove: Long cuff.Why Nitrile? Latex proteins can cross-react with plant glycosides. Why Double? If solubilizing in DMSO, the solvent acts as a carrier, dragging the compound through single layers of glove material.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).Standard safety glasses are insufficient for powders, which can drift around side shields. Goggles seal the ocular environment.[2]
Body Protection Lab coat (buttoned to neck) + Long pants + Closed-toe shoes.Prevents accumulation of dust on street clothes, which could transport bioactive material out of the lab.

Operational Protocol: Step-by-Step

This protocol is designed to minimize static dispersion , the most common cause of contamination with glycoside powders.

Phase 1: Preparation
  • De-static the Area: Wipe down the balance and work surface with an anti-static wipe or 70% ethanol. Dry environments increase static charge, causing the powder to "jump" from the spatula.

  • Prepare Solvent First: Have your solvent (DMSO, Methanol, or Water) pre-measured in a vial before opening the compound vial.

Phase 2: Weighing & Transfer (The Critical Step)
  • Open in Hood: Place the vial containing 6-O-Galloylalbiflorin deep inside the fume hood.

  • Anti-Static Gun (Optional but Recommended): If available, treat the vial with an anti-static gun (e.g., Zerostat) to neutralize charge.

  • Transfer: Use a micro-spatula. Do not pour.

  • Immediate Solubilization: If possible, add solvent directly to the weighing vial to trap the dust immediately, rather than transferring dry powder to a secondary container.

Phase 3: Decontamination
  • Solvent Wipe: Wipe the exterior of the vial and the balance with a tissue soaked in 70% Ethanol.

  • Glove Removal: Remove the outer pair of gloves inside the hood and dispose of them as solid hazardous waste.

Operational Workflow Diagram

Workflow Prep 1. Prep: Anti-static wipe Check Hood Flow Weigh 2. Weigh: Double Glove Avoid Drafts Prep->Weigh Transfer to Hood Solubilize 3. Solubilize: Add DMSO/MeOH Create Stock Weigh->Solubilize Trap Dust Decon 4. Decon: Wipe Vials Dispose Outer Gloves Solubilize->Decon Seal Container

Figure 2: Operational Workflow. Note that solubilization is prioritized to "trap" the dust, reducing inhalation risk.

Waste Disposal & Emergency Response

Waste Disposal[1][2][3][4][5]
  • Classification: Hazardous Organic Chemical Waste.

  • Liquids: Collect in "Organic Solvent" waste streams (halogenated or non-halogenated depending on the solvent used).

  • Solids: Vials, contaminated gloves, and weighing boats must be incinerated. Do not dispose of in general trash or biohazard bags (unless the facility co-incinerates biohazard and chemical waste).

  • Drain Disposal: Strictly Prohibited. Polyphenolic compounds can be toxic to aquatic life and disrupt water treatment microorganisms.

Emergency Response[2][6]
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes. The galloyl moiety is acidic; immediate dilution is critical to prevent corneal etching.

  • Skin Contact: Wash with soap and water. Do not use ethanol on skin (it may enhance absorption).

  • Spill (Powder): Cover with a wet paper towel (to prevent dust) and wipe up. Treat waste as hazardous.[3]

References

  • National Institutes of Health (NIH). Guidelines for Working with Bioactive Phytochemicals. PubChem Laboratory Safety. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Available at: [Link]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-O-Galloylalbiflorin
Reactant of Route 2
Reactant of Route 2
6-O-Galloylalbiflorin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.